molecular formula C15H16O4 B1253494 Auraptenol CAS No. 1221-43-8

Auraptenol

Cat. No.: B1253494
CAS No.: 1221-43-8
M. Wt: 260.28 g/mol
InChI Key: SQSRYWNOKPJENY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Auraptenol is a member of coumarins.
8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one has been reported in Ferula sumbul, Cnidium monnieri, and other organisms with data available.
has antidepressant activity;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(2S)-2-hydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7,12,16H,1,8H2,2-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSRYWNOKPJENY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221-43-8
Record name Auraptenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Auraptenol: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auraptenol, a naturally occurring coumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties and therapeutic potential of this compound. It consolidates current research on its anti-cancer, anti-inflammatory, neuroprotective, and antidepressant-like effects. This document details the molecular mechanisms underlying these activities, with a focus on key signaling pathways. Quantitative data from various in vitro and in vivo studies are systematically presented, alongside descriptions of the experimental methodologies employed. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's mode of action and its potential applications in drug discovery and development.

Introduction

This compound is a coumarin derivative found in various plant species, including those of the Rutaceae family. Coumarins are a well-established class of natural products known for their broad spectrum of biological activities.[1] this compound has emerged as a promising therapeutic agent, with studies demonstrating its efficacy in several key areas of pharmacology. This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the therapeutic applications of this compound.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, positioning it as a candidate for the development of novel therapeutics for various diseases.

Anti-Cancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. Its mechanisms of action include the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

One study reported that this compound induced a significant reduction in the viability of human LNCaP prostate carcinoma cells in a dose-dependent manner.[2] The study suggested that this effect was mediated by the induction of programmed cell death, an increase in reactive oxygen species (ROS) production, and the blockage of the JNK/p38 MAPK signal pathway.[2] However, it is important to note that an "Expression of Concern" has been issued for this particular study, advising readers to interpret the data with caution due to potential unreliability.[3][4]

Further research has shown that this compound inhibits the proliferation of MCF7 breast cancer cells, with reported IC50 values of 36 µM and 21.66 µM after 48 and 72 hours of treatment, respectively.[3]

Anti-Inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. Research indicates that its structurally similar counterpart, auraptene, suppresses inflammatory responses in activated RAW264 macrophages by inhibiting the activation of p38 mitogen-activated protein kinase.[5] Auraptene has also been shown to inhibit lipoteichoic acid (LTA)-induced inflammatory mediators by modulating the NF-κB and MAPK signaling pathways.[6][7] These findings suggest that this compound may exert its anti-inflammatory effects through similar mechanisms, making it a potential candidate for the treatment of inflammatory disorders.

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound and related compounds. Auraptene has been shown to have neuroprotective and memory-enhancing effects in a rat model of vascular dementia.[8] It was found to decrease malondialdehyde (MDA), an indicator of lipid peroxidation, and increase glutathione (GSH) content in the cortex and hippocampus.[8] Furthermore, auraptene has demonstrated anti-inflammatory and neuroprotective effects following cerebral global ischemia in mice, where it inhibited microglia activation and cyclooxygenase-2 (COX-2) expression.[9][10]

Antidepressant-like Effects

This compound has been identified as a potential novel antidepressant agent. In mouse models of depression, such as the forced swimming test and tail suspension test, this compound demonstrated a dose-dependent reduction in the duration of immobility.[11][12] This antidepressant-like effect was significantly reversed by a selective serotonin 5-HT1A receptor antagonist, suggesting the involvement of the serotonergic system.[11][12] Importantly, the effective doses did not affect locomotor activity, indicating a specific antidepressant-like action.[11][12]

Antibacterial Activity

This compound has also been reported to have antibacterial properties. One study determined the minimum inhibitory concentrations (MICs) of this compound against several bacterial strains, including Bacillus subtilis and Klebsiella pneumoniae.[13]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of this compound from various studies.

Table 1: Anti-Cancer Activity of this compound

Cell LineAssayParameterValueTreatment DurationReference
LNCaP (Human Prostate Carcinoma)CCK8IC5025 µMNot Specified[2]
PNT2 (Normal Prostate)CCK8IC50100 µMNot Specified[2]
LNCaP (Human Prostate Carcinoma)Hoechst StainingApoptotic Cells32.5% (at 50 µM)Not Specified[2]
MCF7 (Human Breast Cancer)MTTIC5036 µM48 hours[3]
MCF7 (Human Breast Cancer)MTTIC5021.66 µM72 hours[3]

Note: The data from the study on LNCaP cells should be interpreted with caution due to an "Expression of Concern".[3][4]

Table 2: Antibacterial Activity of this compound

Bacterial StrainParameterValueReference
Bacillus subtilis ATCC 9372MIC63 µg/mL[13]
Klebsiella pneumoniae ATCC 4352MIC63 µg/mL[13]
Staphylococcus epidermidis ATCC 12228MIC63 µg/mL[13]
Methicillin Resistant Coagulase-Negative Staphylococci (MRCNS)MIC125 µg/mL[13]

Signaling Pathways

The biological activities of this compound are mediated through the modulation of several key signaling pathways.

Anti-Cancer Signaling Pathways

In cancer cells, this compound appears to induce apoptosis and inhibit proliferation by targeting the JNK/p38 MAPK pathway.[2] this compound treatment leads to an increase in ROS, which can act as an upstream activator of this pathway. This results in an increased Bax/Bcl-2 ratio, promoting apoptosis.

anticancer_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK_p38 JNK/p38 MAPK Pathway Blockage This compound->JNK_p38 ROS->JNK_p38 Bax ↑ Bax JNK_p38->Bax Bcl2 ↓ Bcl-2 JNK_p38->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis CellViability ↓ Cancer Cell Viability Apoptosis->CellViability anti_inflammatory_pathway InflammatoryStimulus Inflammatory Stimulus (e.g., LTA) MAPK MAPK Pathway (ERK, JNK) InflammatoryStimulus->MAPK NFkB_activation NF-κB Activation (IκBα, p65 phosphorylation) InflammatoryStimulus->NFkB_activation This compound This compound This compound->MAPK This compound->NFkB_activation MAPK->NFkB_activation p65_translocation p65 Nuclear Translocation NFkB_activation->p65_translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) p65_translocation->ProInflammatory_Genes Inflammation Inflammatory Response ProInflammatory_Genes->Inflammation experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis and Interpretation CellCulture Cell Culture (e.g., Cancer, Immune cells) Treatment This compound Treatment (Dose- and Time-response) CellCulture->Treatment Viability Cell Viability Assay (MTT/CCK8) Treatment->Viability Apoptosis Apoptosis Assays (Flow Cytometry, Staining) Treatment->Apoptosis ProteinAnalysis Protein Analysis (Western Blot) Treatment->ProteinAnalysis GeneExpression Gene Expression (qRT-PCR) Treatment->GeneExpression DataAnalysis Statistical Analysis Viability->DataAnalysis Apoptosis->DataAnalysis ProteinAnalysis->DataAnalysis GeneExpression->DataAnalysis AnimalModel Animal Model Selection (e.g., Cancer xenograft, Depression model) Dosing This compound Administration (Route, Dose, Schedule) AnimalModel->Dosing Behavioral Behavioral Tests (e.g., FST, TST) Dosing->Behavioral TissueAnalysis Tissue Collection and Analysis (Histology, Biochemistry) Dosing->TissueAnalysis Behavioral->DataAnalysis TissueAnalysis->DataAnalysis Conclusion Conclusion and Future Directions DataAnalysis->Conclusion

References

Auraptenol in Rats: A Deep Dive into Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of Auraptenol, a naturally occurring coumarin found in citrus fruits, specifically within a preclinical rat model. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, offering valuable data and methodological insights for researchers in pharmacology and drug development.

Executive Summary

This compound, also known as 7-geranyloxycoumarin, has garnered scientific interest for its potential therapeutic applications, including cancer-preventive properties.[1][2] Understanding its pharmacokinetic behavior is crucial for the development of this compound as a potential therapeutic agent. Studies in Sprague-Dawley rats have revealed that this compound exhibits low oral bioavailability, estimated to be around 8.5%.[3][4] Following oral administration, it is metabolized to umbelliferone (7-hydroxycoumarin).[1] This guide synthesizes the available quantitative data, outlines the experimental methodologies used in these pivotal studies, and provides visual representations of the experimental workflow and metabolic pathway.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in rats following both intravenous and oral administration. The key parameters are summarized in the table below.

ParameterIntravenous (i.v.) Administration (2 mg/kg)Oral (p.o.) Administration (100 mg/kg)Reference
Maximum Plasma Concentration (Cmax) -1719.5 ± 384.3 ng/mL[3][4]
Time to Reach Cmax (Tmax) -108.0 ± 25.3 min[3][4]
Elimination Half-life (t½) 3.0 ± 0 min108.0 ± 25.3 min[3][4]
Oral Bioavailability (F) -~8.5%[3][4]

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from studies employing a robust and sensitive analytical methodology.

Animal Model and Dosing
  • Species: Male Sprague-Dawley rats were used in these studies.[1]

  • Oral Administration: this compound was administered via a single gastric intubation at a dose of 100 mg/kg or 500 µmol/kg body weight.[1][3][4]

  • Intravenous Administration: For bioavailability assessment, this compound was administered intravenously at a dose of 2 mg/kg.[3][4]

Sample Collection and Preparation
  • Blood samples were collected at various time points post-administration.

  • Plasma was separated from the blood samples.

  • Plasma samples were pretreated by protein precipitation using methanol to extract this compound and its metabolites.[3][4]

Analytical Method: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[3][4]

  • Chromatographic Separation:

    • Column: Waters Sun Fire C18 column (50 mm x 2 mm, 5 µm).[3][4]

    • Mobile Phase: A mixture of methanol and formic acid/water (1:1000 v/v).[3][4]

    • Flow Rate: 0.5 mL/min.[3][4]

  • Mass Spectrometry Detection:

    • Mode: Multiple Reaction Monitoring (MRM).[3][4]

    • Ion Transition for this compound: m/z 299.3 [M+H]+ → 162.9 [M+H]+.[3]

    • Internal Standard (IS): Progesterone, with an ion transition of m/z 315.2 → 96.9.[3]

  • Method Validation:

    • Linearity: The method demonstrated good linearity in the concentration range of 20-2000 ng/mL.[3][4]

    • Lower Limit of Quantification (LLOQ): 5 ng/mL.[3][4]

    • Lower Limit of Detection (LOD): 1 ng/mL.[3][4]

Visualizing the Process and Pathway

To better illustrate the experimental and metabolic processes, the following diagrams have been generated.

Pharmacokinetic_Study_Workflow cluster_administration Drug Administration cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Quantification cluster_data Data Analysis Oral Oral Gavage (100 mg/kg) Blood Blood Sampling (Serial Time Points) Oral->Blood IV Intravenous Injection (2 mg/kg) IV->Blood Plasma Plasma Separation Blood->Plasma Precipitation Protein Precipitation (Methanol) Plasma->Precipitation LCMS LC-MS/MS Analysis Precipitation->LCMS PK Pharmacokinetic Modeling LCMS->PK

Pharmacokinetic study workflow for this compound in rats.

Auraptenol_Metabolism This compound This compound (7-geranyloxycoumarin) Umbelliferone Umbelliferone (7-hydroxycoumarin) This compound->Umbelliferone Metabolism in Liver

Primary metabolic pathway of this compound in rats.

Discussion and Implications

The pharmacokinetic profile of this compound in rats is characterized by rapid elimination after intravenous administration and low bioavailability following oral administration.[3][4] The significant difference in the elimination half-life between the two routes suggests that the absorption phase significantly influences the overall pharmacokinetic profile after oral dosing. The low oral bioavailability of approximately 8.5% indicates either poor absorption from the gastrointestinal tract or extensive first-pass metabolism in the liver.[3][4]

The identification of umbelliferone as a metabolite confirms that this compound undergoes metabolism, likely through O-dealkylation of the geranyloxy side chain.[1] This metabolic conversion is a critical consideration for understanding the in vivo activity of this compound, as the pharmacological effects could be attributed to the parent compound, its metabolite, or a combination of both.

The significant localization of this compound in the liver for up to 4 hours post-administration suggests that it has a longer residence time in this organ compared to other coumarins like 7-ethoxycoumarin.[1] This prolonged hepatic presence may be linked to its reported chemopreventive activities.[1]

Recent research has explored the use of nanostructured lipid carriers (NLCs) to improve the poor oral bioavailability of this compound, with promising results in a rat model of benign prostatic hyperplasia.[5] This highlights an active area of research aimed at overcoming the pharmacokinetic limitations of this promising natural compound.

Conclusion

This technical guide provides a consolidated resource on the bioavailability and pharmacokinetic studies of this compound in rats. The data clearly indicates that while this compound shows potential as a therapeutic agent, its low oral bioavailability is a significant hurdle for clinical development. The detailed experimental protocols and analytical methods described herein should serve as a valuable reference for researchers working on the preclinical evaluation of this compound and other related coumarins. Future research should continue to focus on formulation strategies to enhance its oral bioavailability and further elucidate its metabolic fate and pharmacodynamic effects.

References

In Vivo Metabolic Pathways of Auraptenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed studies on the in vivo metabolic pathways of auraptenol remain limited in publicly available scientific literature. The majority of research has focused on its pharmacological effects. However, extensive research has been conducted on the in vivo metabolism of the structurally related coumarin, auraptene (7-geranyloxycoumarin). This technical guide will provide a comprehensive overview of the established metabolic pathways of auraptene, which may offer insights for future research into this compound metabolism. It is crucial to note that due to structural differences, the metabolic fate of this compound may differ significantly from that of auraptene.

Introduction to Auraptene Metabolism

Auraptene, a prominent bioactive monoterpene coumarin found in citrus fruits, has been the subject of numerous studies for its potential chemopreventive and pharmacological properties.[1] Understanding its metabolic fate is essential for evaluating its bioavailability, efficacy, and potential toxicity. In vivo studies, primarily in rodent models, have elucidated the key metabolic transformations that auraptene undergoes following oral administration.

The primary metabolic pathway for auraptene involves the cleavage of its geranyloxy side chain, leading to the formation of umbelliferone (7-hydroxycoumarin). This initial step is followed by Phase II conjugation reactions, resulting in the formation of more water-soluble metabolites that can be readily excreted.

Quantitative Data on Auraptene Metabolism and Pharmacokinetics

The following tables summarize the key quantitative data from in vivo studies on auraptene. These studies have primarily been conducted in rat models.

Table 1: Pharmacokinetic Parameters of Auraptene in Rodents

ParameterValueAnimal ModelDosageRoute of AdministrationSource
Bioavailability8.5%RatsNot SpecifiedOral[1]
Half-life2.5 - 3.8 hRats50 mg/kgOral[2]
Cmax1.8 - 3.2 µg/mLMice50 mg/kgOral[2]
Tmax1.5 - 2.0 hMice50 mg/kgOral[2]

Table 2: Major Metabolites of Auraptene Identified In Vivo

MetaboliteChemical NamePhase of MetabolismTissues/Fluids DetectedSource
Umbelliferone (UMB)7-hydroxycoumarinPhase ISerum, Urine[1]
Umbelliferone Glucuronide-Phase IIUrine[2]
Umbelliferone Sulfate-Phase IIUrine[2]
8-hydroxyauraptene-Phase IUrine, Feces[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used in the in vivo metabolism studies of auraptene.

Animal Models and Administration
  • Animal Species: Male Sprague-Dawley (SD) rats are a commonly used model.[1] Male C57BL/6 mice have also been utilized.[2]

  • Housing and Acclimatization: Animals are typically housed in controlled environments with standard diet and water ad libitum. An acclimatization period of at least one week is common before the start of the experiment.

  • Administration of Auraptene: A single dose of auraptene is administered via gastric intubation (oral gavage).[1] The compound is often dissolved or suspended in a suitable vehicle like corn oil. Dosages can range from 50 mg/kg to 500 µmol/kg body weight.[1][2]

Sample Collection
  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 1, 4, and 24 hours) via cardiac puncture or other appropriate methods.[1] Serum is separated by centrifugation.

  • Urine and Feces Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 hours).[2]

  • Tissue Harvesting: At the end of the experimental period, animals are euthanized, and organs such as the liver, kidneys, and sections of the digestive tract are excised for analysis.[1]

Sample Preparation and Analysis
  • Enzymatic Hydrolysis: To detect conjugated metabolites, serum and urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugates and release the parent aglycone (e.g., umbelliferone).[1]

  • Extraction: Metabolites are extracted from biological matrices using organic solvents.

  • Analytical Techniques: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the primary method for the separation and quantification of auraptene and its metabolites.[2]

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of auraptene and a typical experimental workflow for its in vivo study.

Auraptene_Metabolism Auraptene Auraptene (7-geranyloxycoumarin) PhaseI Phase I Metabolism (O-dealkylation) Auraptene->PhaseI Umbelliferone Umbelliferone (7-hydroxycoumarin) PhaseI->Umbelliferone PhaseII_G Phase II Metabolism (Glucuronidation) Umbelliferone->PhaseII_G PhaseII_S Phase II Metabolism (Sulfation) Umbelliferone->PhaseII_S Glucuronide Umbelliferone Glucuronide PhaseII_G->Glucuronide Sulfate Umbelliferone Sulfate PhaseII_S->Sulfate Excretion Excretion (Urine, Feces) Glucuronide->Excretion Sulfate->Excretion

In vivo metabolic pathway of Auraptene.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sampling Sample Collection cluster_analysis Analytical Phase Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Acclimatization Acclimatization Animal_Model->Acclimatization Administration Oral Administration of Auraptene Acclimatization->Administration Blood_Collection Blood Sampling (Time-course) Administration->Blood_Collection Urine_Feces_Collection Urine & Feces Collection (Metabolic Cages) Administration->Urine_Feces_Collection Tissue_Harvesting Tissue Harvesting (Liver, Kidney, etc.) Administration->Tissue_Harvesting Sample_Prep Sample Preparation (Extraction, Hydrolysis) Blood_Collection->Sample_Prep Urine_Feces_Collection->Sample_Prep Tissue_Harvesting->Sample_Prep HPLC_MS HPLC-MS/MS Analysis (Quantification of Metabolites) Sample_Prep->HPLC_MS Data_Analysis Data Analysis & Pharmacokinetic Modeling HPLC_MS->Data_Analysis

Experimental workflow for in vivo metabolism study.

Conclusion and Future Directions

The in vivo metabolism of auraptene is characterized by O-dealkylation to umbelliferone, followed by extensive Phase II conjugation. This metabolic profile suggests a rapid clearance of the parent compound and the formation of more polar metabolites for excretion.

For this compound, future research should focus on dedicated in vivo metabolism studies to identify its specific metabolic pathways and major metabolites. Given its structural differences from auraptene, particularly the hydroxylated and methoxylated side chain, it is plausible that this compound will undergo different metabolic transformations, potentially involving oxidation, demethylation, and conjugation at different sites. Such studies are imperative for a comprehensive understanding of its pharmacological and toxicological profile, which is essential for its further development as a therapeutic agent. Researchers are encouraged to utilize the experimental frameworks established for auraptene as a starting point for investigating the metabolic fate of this compound.

References

The Neuropharmacological Profile of Auraptenol at 5-HT1A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auraptenol, a naturally occurring coumarin, has garnered scientific interest for its potential neuropharmacological activities. In vivo studies have demonstrated its antidepressant-like effects, which are suggested to be mediated through the serotonergic system, specifically via interaction with the 5-hydroxytryptamine-1A (5-HT1A) receptor. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on 5-HT1A receptors, including available in vivo data. Due to a lack of specific in vitro binding and functional data for this compound, this guide also presents data for structurally related coumarin derivatives to offer a comparative context for its potential pharmacological profile. Detailed experimental protocols for key assays in 5-HT1A receptor research are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further investigation into this compound.

Introduction

This compound is a coumarin compound found in various plant species. The coumarin scaffold is a common motif in many biologically active molecules, and derivatives of this class have shown a wide range of pharmacological properties. Recent research has pointed towards the potential of this compound as a modulator of the central nervous system, with a particular focus on its interaction with the 5-HT1A receptor, a key target in the treatment of depression and anxiety disorders. This guide aims to synthesize the existing knowledge on this compound's neuropharmacological effects related to the 5-HT1A receptor and to provide the necessary technical information for researchers to design and conduct further studies. It is important to note that a retraction has been issued for a study concerning this compound's effects, underscoring the need for careful evaluation of the available literature.

In Vivo Neuropharmacological Effects of this compound

In vivo studies in murine models have provided the primary evidence for this compound's activity at 5-HT1A receptors. These studies have consistently shown that this compound exhibits antidepressant-like effects in behavioral paradigms such as the forced swim test and the tail suspension test.

Antidepressant-Like Activity

This compound has been shown to dose-dependently decrease immobility time in both the forced swim test and tail suspension test in mice, with effective doses ranging from 0.05 to 0.4 mg/kg.[1][2] This effect is indicative of an antidepressant-like profile. Critically, these behavioral effects were significantly attenuated by the pre-treatment with the selective 5-HT1A receptor antagonist, WAY-100635, strongly suggesting that the antidepressant-like action of this compound is mediated by the 5-HT1A receptor.[1][2]

Table 1: Summary of In Vivo Antidepressant-Like Effects of this compound in Mice

Behavioral TestSpeciesDose Range (mg/kg)EffectAntagonist Blockade (WAY-100635)Reference
Forced Swim TestMouse0.05 - 0.4Dose-dependent decrease in immobilityYes[1][2]
Tail Suspension TestMouse0.05 - 0.4Dose-dependent decrease in immobilityYes[1][2]

In Vitro 5-HT1A Receptor Profile of Structurally Related Coumarins

To date, specific in vitro quantitative data on the binding affinity (Ki), efficacy (Emax), and potency (EC50) of this compound at the 5-HT1A receptor are not available in the peer-reviewed literature. However, numerous studies have characterized other coumarin derivatives, providing a basis for understanding the potential interactions of this chemical class with the 5-HT1A receptor. These studies reveal that minor structural modifications to the coumarin scaffold can significantly impact binding affinity and functional activity.

Table 2: 5-HT1A Receptor Binding Affinities of Selected Coumarin Derivatives

CompoundStructureKi (nM)Reference
8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin[Insert representative structure if available]0.60[1]
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one[Insert representative structure if available]0.57[3]
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one[Insert representative structure if available]0.78[3]
5-[3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy]coumarin derivative (3d)[Insert representative structure if available]0.3[4]

Signaling Pathways and Visualizations

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, such as serotonin or potentially this compound, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ dimer can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.

5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) Receptor 5-HT1A Receptor This compound->Receptor Binds to G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Converts Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ efflux ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates K_ion K+ K_ion->GIRK

Caption: 5-HT1A receptor signaling cascade initiated by agonist binding.

Experimental Workflow for In Vivo Behavioral Studies

The investigation of this compound's antidepressant-like effects typically follows a standardized workflow involving animal handling, drug administration, behavioral testing, and data analysis.

Experimental Workflow for In Vivo Behavioral Studies A Animal Acclimatization B Randomization into Treatment Groups A->B C Drug Administration (Vehicle, this compound, Positive Control) B->C D Behavioral Testing (e.g., Forced Swim Test) C->D E Data Collection and Analysis D->E F Statistical Evaluation E->F

Caption: A typical workflow for assessing the in vivo effects of this compound.

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT1A Receptor

This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing human 5-HT1A receptors

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4

  • Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)

  • Non-specific binding agent: 10 µM 5-HT or WAY-100635

  • Test compound (this compound) at various concentrations

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT1A cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM 5-HT (for non-specific binding).

      • 50 µL of the test compound (this compound) at various concentrations.

      • 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).

      • 100 µL of the membrane preparation (50-100 µg of protein).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This assay measures the functional activation of G-proteins coupled to the 5-HT1A receptor.

Materials:

  • Membrane preparation from cells expressing 5-HT1A receptors (as described above).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate): 10 µM final concentration.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding agent: 10 µM unlabeled GTPγS.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following:

      • 50 µL of membrane preparation (20-50 µg of protein).

      • 50 µL of the test compound (this compound) at various concentrations.

      • 50 µL of GDP.

    • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction:

    • Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

    • Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the filter-bound radioactivity by scintillation counting.

  • Data Analysis:

    • Subtract the non-specific binding (in the presence of 10 µM unlabeled GTPγS) from all values.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

    • Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.

In Vivo Microdialysis for Serotonin Measurement

This protocol outlines the general procedure for measuring extracellular serotonin levels in the brain of a freely moving animal.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., with a 2-4 mm membrane).

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ED).

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., a rat or mouse) and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., the hippocampus or prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

  • Drug Administration and Sample Collection:

    • Administer this compound (or vehicle) systemically (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the serotonin concentration in the dialysate samples using HPLC-ED.

  • Data Analysis:

    • Express the serotonin levels as a percentage of the baseline pre-drug administration levels.

    • Compare the changes in serotonin levels between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

Conclusion

The available evidence strongly suggests that this compound exerts antidepressant-like effects in vivo through the modulation of the 5-HT1A receptor. However, a significant gap in the literature exists regarding its in vitro pharmacological profile. The data on structurally similar coumarin derivatives indicate that this chemical class can exhibit high affinity and varying functional activities at the 5-HT1A receptor. To fully elucidate the neuropharmacological effects of this compound, further in-depth in vitro characterization is imperative. The detailed protocols and visualizations provided in this guide are intended to facilitate these future investigations, which will be crucial for determining the therapeutic potential of this compound for the treatment of neuropsychiatric disorders.

References

The Dichotomous Role of Auraptenol in Reactive Oxygen Species Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auraptenol, a naturally occurring coumarin derivative, exhibits a complex and context-dependent role in the modulation of intracellular reactive oxygen species (ROS). This technical guide provides an in-depth analysis of this compound's dual functionality, acting as both a pro-oxidant and an antioxidant agent. In oncological contexts, this compound induces ROS production, leading to apoptotic cell death in cancer cells. Conversely, in inflammatory and neurodegenerative models, it demonstrates significant antioxidant properties, mitigating oxidative stress. This guide details the experimental protocols for assessing this compound's impact on ROS, presents quantitative data from key studies, and elucidates the underlying signaling pathways.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive, oxygen-containing molecules that are byproducts of normal cellular metabolism. While essential for various signaling pathways at physiological concentrations, an imbalance leading to excessive ROS levels results in oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

This compound, a monoterpene coumarin found in citrus fruits, has emerged as a compound of significant interest due to its multifaceted pharmacological activities. A growing body of evidence highlights its ability to modulate intracellular ROS levels, a characteristic that positions it as a potential therapeutic agent. However, its effects are notably dichotomous, necessitating a thorough understanding of its mechanisms of action in different cellular environments. This guide aims to provide a comprehensive technical overview of this compound's role in ROS production for researchers and drug development professionals.

This compound's Pro-oxidant Activity in Cancer

In various cancer cell lines, this compound has been shown to induce an increase in intracellular ROS levels, a critical event in its anticancer mechanism. This elevation of oxidative stress triggers downstream signaling cascades that culminate in apoptotic cell death.

Signaling Pathway: JNK/p38 MAPK

A key pathway implicated in this compound-induced apoptosis in cancer cells is the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascade. This compound treatment leads to the phosphorylation and activation of JNK and p38 MAPK, which in turn modulate the expression of apoptosis-related proteins.[1]

G This compound This compound ROS ↑ ROS Production This compound->ROS JNK JNK Activation ROS->JNK p38 p38 MAPK Activation ROS->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2

This compound-induced pro-oxidant signaling in cancer cells.
Quantitative Data on Pro-oxidant Effects

The pro-oxidant and apoptotic effects of this compound in cancer cells have been quantified in several studies. The following table summarizes key findings.

Cell LineThis compound ConcentrationEffectQuantitative MeasurementReference
LNCaP (Prostate Cancer)25 µMIC50 for cell viability reduction50% inhibition[1]
LNCaP (Prostate Cancer)50 µMInduction of apoptosis32.5% apoptotic cells (compared to 0.8% in control)[1]
LNCaP (Prostate Cancer)0, 12.5, 25, 50 µMDose-dependent increase in apoptosisIncreasing percentage of apoptotic cells with dose[2]
U87 (Glioblastoma)50, 100, 200 µg/mLTime-dependent effect on ROSInitial decrease (2-6h), then significant increase (8-24h)[3]
HL60 & U937 (Leukemia)Not specifiedUpregulation of cellular ROS-[3]

This compound's Antioxidant Activity

In contrast to its effects on cancer cells, this compound exhibits potent antioxidant properties in models of inflammation and neurodegeneration. It acts by reducing ROS levels and modulating inflammatory signaling pathways.

Signaling Pathway: NF-κB/MAPKs

In inflammatory contexts, such as lipoteichoic acid (LTA)-induced inflammation in macrophages, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) and MAPK signaling pathways. By doing so, it suppresses the production of pro-inflammatory mediators.[4]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LTA) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB MAPKs MAPKs Pathway Inflammatory_Stimuli->MAPKs This compound This compound This compound->NFkB inhibits This compound->MAPKs inhibits ROS_Reduction ↓ ROS Production This compound->ROS_Reduction Pro_inflammatory_Mediators ↓ Pro-inflammatory Mediators NFkB->Pro_inflammatory_Mediators MAPKs->Pro_inflammatory_Mediators

This compound's anti-inflammatory and antioxidant signaling.
Quantitative Data on Antioxidant Effects

The antioxidant effects of this compound have been demonstrated through the reduction of ROS and modulation of antioxidant defense molecules.

Cell/Model SystemConditionThis compound ConcentrationEffectQuantitative MeasurementReference
RAW 264.7 MacrophagesLTA-induced inflammation10 µMInhibition of ERK and JNK phosphorylation-[5]
RAW 264.7 MacrophagesLTA-induced inflammation5, 10 µMInhibition of NO, COX-2, TNF-α, IL-1β expressionExpressively reduced[5]
RAW 264.7 MacrophagesLTA-induced inflammation5, 10 µMNo significant effect on HO-1, CAT, GSH-[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in ROS production.

Measurement of Intracellular ROS

A common method to measure intracellular ROS is using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

G cluster_0 Experimental Workflow: Intracellular ROS Measurement A 1. Seed cells and allow adherence B 2. Treat cells with this compound at desired concentrations and time points A->B C 3. Incubate with DCFDA (e.g., 20 µM for 30-45 min) B->C D 4. Wash cells to remove excess probe C->D E 5. Measure fluorescence (Ex/Em ~485/535 nm) using a microplate reader or flow cytometer D->E

Workflow for measuring intracellular ROS using DCFDA.

Protocol: DCFDA Assay

  • Cell Preparation: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.

  • Staining: Remove the treatment media and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with DCFDA solution (typically 10-50 µM in serum-free media or PBS) for 30-45 minutes at 37°C in the dark.

  • Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Measurement of Mitochondrial ROS

To specifically measure mitochondrial superoxide, the fluorescent probe MitoSOX Red is commonly used.

Protocol: MitoSOX Red Assay

  • Cell Preparation: Prepare cells as described for the DCFDA assay.

  • Treatment: Treat cells with this compound or vehicle control.

  • Staining: Load cells with MitoSOX Red reagent (typically at a final concentration of 500 nM to 5 µM) and incubate for 10-30 minutes at 37°C, protected from light.

  • Measurement: Wash the cells with a warm buffer. Analyze the fluorescence using a fluorescence microscope or flow cytometer with an excitation of ~510 nm and an emission of ~580 nm.

Apoptosis Assay

Apoptosis is frequently assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol: Annexin V/PI Staining

  • Cell Preparation and Treatment: Culture and treat cells with this compound as required for the experiment.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting is used to detect changes in the expression and phosphorylation of proteins in signaling pathways.

Protocol: Western Blotting for JNK and p38

  • Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with primary antibodies against total and phosphorylated forms of JNK and p38 overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound's role in ROS production is a fascinating example of context-dependent pharmacology. Its ability to induce ROS and apoptosis in cancer cells makes it a promising candidate for anticancer drug development. Conversely, its antioxidant and anti-inflammatory properties suggest its potential in treating diseases characterized by oxidative stress. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular targets of this compound that dictate its differential effects on ROS homeostasis in various cell types.

References

An In-depth Technical Guide on the Effects of Auraptenol and Related Coumarins on the JNK/p38 MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: It is critical to note that the primary research article detailing the effects of Auraptenol on the JNK/p38 MAPK signaling pathway, "Antiproliferative activities of this compound against drug-resistant human prostate carcinoma cells are mediated via programmed cell death, endogenous ROS production, and targeting the JNK/p38 MAPK signal pathways," has been flagged with an "Expression of Concern" by the publishing journal.[1][2] This was due to concerns about the potential unreliability of the data presented.[1][2] The authors did not provide the raw data to address these concerns.[1][2] Consequently, all findings and data from this specific study on this compound should be interpreted with significant caution. This guide will present the information as published but will also draw upon data from studies on the closely related compound, Auraptene, to provide a broader context for the potential effects of this class of coumarins on the JNK/p38 MAPK pathway.

Introduction to this compound and the JNK/p38 MAPK Signaling Pathway

This compound is a naturally occurring coumarin that has been investigated for its potential therapeutic properties. Coumarins are a class of organic compounds found in many plants and are known for their diverse pharmacological activities. The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical intracellular signaling cascades that respond to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[3][4] These pathways play a pivotal role in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[3][4] Dysregulation of the JNK/p38 MAPK pathways is implicated in numerous diseases, making them important targets for drug development. This guide summarizes the available, albeit cautioned, evidence for this compound's effects on this pathway and provides more robust data from the related compound, Auraptene.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound and Auraptene.

Table 1: Effects of this compound on Prostate Cancer Cells (Data to be interpreted with caution) [5]

ParameterCell LineConcentration of this compoundResult
IC50LNCaP (prostate cancer)25 µM-
IC50PNT2 (normal prostate)100 µM-
Apoptotic CellsLNCaP50 µM32.5% (compared to 0.8% in control)

Table 2: Effects of Auraptene on Inflammatory Responses and MAPK Signaling [6][7]

ParameterCell Line/SystemStimulantConcentration of AurapteneInhibition/Effect
NO ProductionRAW 264.7 macrophagesLTA10 µMSignificant reduction
iNOS ExpressionRAW 264.7 macrophagesLTA10 µMSignificant reduction
COX-2 ExpressionRAW 264.7 macrophagesLTA5 µM and 10 µMDistinctly alleviated
IL-1β ExpressionRAW 264.7 macrophagesLTA5 µM and 10 µMDistinctly alleviated
TNF-α ExpressionRAW 264.7 macrophagesLTA5 µM and 10 µMDistinctly alleviated
p-JNK1/2 LevelsRAW 264.7 macrophagesLTA10 µMSignificantly diminished
p-ERK1/2 LevelsRAW 264.7 macrophagesLTA5 µM and 10 µMConcentration-dependent inhibition
p-p38 MAPK LevelsRAW 264.7 macrophagesLTA5 µM and 10 µMNot effective
Akt PhosphorylationCollagen-activated plateletsCollagen (1 µg/mL)35 µM and 50 µMSignificant inhibition
ERK1/2 PhosphorylationCollagen-activated plateletsCollagen (1 µg/mL)35 µM and 50 µMSignificant inhibition
JNK1/2 PhosphorylationCollagen-activated plateletsCollagen (1 µg/mL)35 µM and 50 µMSignificant inhibition
p38 MAPK PhosphorylationCollagen-activated plateletsCollagen (1 µg/mL)35 µM and 50 µMSignificant inhibition

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways affected by this compound and Auraptene.

Auraptenol_Pathway cluster_legend Legend (this compound) This compound This compound ROS ↑ ROS Production This compound->ROS JNK_p38 JNK/p38 MAPK Pathway ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis blocks Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 l1 Stimulation l2 Inhibition p1 p2 p1->p2 p3 p4 p3->p4 Auraptene_Pathway cluster_legend Legend (Auraptene) LTA LTA (Lipoteichoic Acid) TLR2 TLR2 LTA->TLR2 MAPK_cascade MAPK Cascade TLR2->MAPK_cascade NFkB NF-κB Pathway TLR2->NFkB JNK JNK MAPK_cascade->JNK ERK ERK MAPK_cascade->ERK p38 p38 MAPK_cascade->p38 Inflammatory_Mediators Inflammatory Mediators (NO, iNOS, COX-2, TNF-α, IL-1β) JNK->Inflammatory_Mediators ERK->Inflammatory_Mediators p38->Inflammatory_Mediators NFkB->Inflammatory_Mediators Auraptene Auraptene Auraptene->JNK Auraptene->ERK Auraptene->NFkB l1 Stimulation l2 Inhibition p1 p2 p1->p2 p3 p4 p3->p4 MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound/Auraptene A->B 24 hours C Add MTT solution B->C Treatment period D Incubate (4 hours, 37°C) C->D E Add solubilization solution D->E F Incubate (4 hours to overnight) E->F G Measure absorbance at 570 nm F->G

References

Methodological & Application

Application Note: Quantification of Auraptenol in Plant Extracts using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptenol, a naturally occurring coumarin derivative found in various plant species, particularly within the Citrus genus, has garnered significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), a robust and widely accessible analytical technique. The method described herein is based on established principles for the analysis of related coumarins and provides a framework for accurate and reliable quantification.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a plant extract. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase (a mixture of water and an organic solvent). A Diode Array Detector (DAD) is employed for the detection and quantification of this compound by measuring its absorbance at a specific wavelength. The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is an efficient method for extracting coumarins from plant matrices.[1]

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • 0.22 µm Syringe filters (PTFE or Nylon)

Protocol:

  • Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC-DAD analysis.

HPLC-DAD Analysis

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile[2]
Gradient Elution A typical gradient could be:0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-100% B25-30 min: 100% B30.1-35 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength DAD detection, monitor at 323 nm for quantification (based on typical coumarin absorbance maxima)[3]
Preparation of Standard Solutions

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

Protocol:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] The key validation parameters are summarized in the table below.

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters for this compound Quantification

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) r² ≥ 0.999[2]The method should be linear over the specified concentration range.
Range -Typically 1 - 100 µg/mL.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1[2]To be determined experimentally.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1[2]To be determined experimentally.
Accuracy (% Recovery) 95 - 105%Spiked samples at three concentration levels should be within this range.
Precision (% RSD) Intra-day RSD ≤ 2%Inter-day RSD ≤ 3%Replicate injections of standard solutions and samples should meet these criteria.
Specificity No interfering peaks at the retention time of this compoundThe peak for this compound should be well-resolved from other matrix components.
Robustness No significant changes in resultsThe method should be unaffected by small, deliberate variations in chromatographic conditions.

Table 2: Example Quantitative Data for this compound in a Plant Extract

Sample IDThis compound Concentration (µg/g of dry plant material)% RSD (n=3)
Plant Extract A152.41.8
Plant Extract B87.92.1
Plant Extract C215.11.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis plant_material Dried & Powdered Plant Material extraction Ultrasound-Assisted Extraction (Methanol, 30 min) plant_material->extraction 1g in 10mL MeOH centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reverse-Phase Separation hplc_injection->separation detection DAD Detection (323 nm) separation->detection quantification Quantification via Calibration Curve detection->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_parameters Key Validation Parameters method_validation Method Validation (ICH Guidelines) linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision specificity Specificity method_validation->specificity lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness reliable_results Reliable & Accurate Quantification of this compound linearity->reliable_results accuracy->reliable_results precision->reliable_results specificity->reliable_results lod_loq->reliable_results robustness->reliable_results

Caption: Relationship of validation parameters to reliable results.

Conclusion

The HPLC-DAD method detailed in this application note provides a robust and reliable approach for the quantification of this compound in plant extracts. Adherence to the outlined sample preparation, chromatographic conditions, and method validation protocols will ensure the generation of accurate and reproducible data, which is essential for research, development, and quality control in the pharmaceutical and natural products industries.

References

Application Note & Protocol: LC-MS/MS for Auraptenol Detection in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Auraptenol, a coumarin compound primarily isolated from Fructus aurantii, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumoral properties.[1] Recent studies have also highlighted its potential in improving learning and memory, suggesting a possible role in combating neurodegenerative diseases.[1] To facilitate preclinical and clinical development, a robust and sensitive analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic, bioavailability, and toxicokinetic studies. This document provides a detailed protocol for the determination of this compound in plasma samples using a simple, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the described LC-MS/MS method for this compound detection in rat plasma.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Analyte This compound
Internal Standard (IS) Progesterone
Ionization Mode Electrospray Ionization (ESI), Positive
This compound MRM Transition m/z 299.3 → 162.9 [M+H]⁺
IS MRM Transition m/z 315.2 → 96.9
Linearity Range 20 - 2000 ng/mL
Correlation Coefficient (r²) 0.9956
Lower Limit of Quantification (LLOQ) 5 ng/mL
Limit of Detection (LOD) 1 ng/mL
Analysis Time 5 minutes

Data sourced from Ye et al., 2016.[1][2]

Table 2: Method Validation Data

ParameterConcentration (ng/mL)Result
Extraction Recovery 2090.4%
5090.9%
100089.5%
160091.1%
Matrix Effect 2090.4%
5090.9%
100089.5%
160091.1%
Intra-day Precision (RSD%) 20, 50, 1000, 1600< 15%
Inter-day Precision (RSD%) 20, 50, 1000, 1600< 15%
Accuracy 20, 50, 1000, 160093.1 - 102.0%

Data sourced from Ye et al., 2016.[1]

Experimental Protocols

1. Materials and Reagents

  • This compound (≥98% purity)[1]

  • Progesterone (Internal Standard, IS)

  • Methanol (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[1]

  • Formic Acid (HPLC grade)[1]

  • Water (Ultrapure)

  • Heparinized collection tubes

  • Biological matrix (e.g., rat plasma)

2. Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method for the extraction of this compound from plasma samples.[1][2]

  • Thaw frozen plasma samples to room temperature.

  • In a microcentrifuge tube, pipette 100 µL of plasma.

  • Add 20 µL of the internal standard working solution (Progesterone in methanol).

  • Add 400 µL of methanol to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1290 Infinity Series LC or equivalent.

  • Column: Waters SunFire C18, 50 mm x 2.0 mm, 5 µm.[1][2]

  • Mobile Phase: Methanol and 0.1% formic acid in water (v/v).[1][2] A ratio of 1:1000 formic acid to methanol/water is specified in one source.[1][2]

  • Flow Rate: 0.5 mL/min.[1][2]

  • Injection Volume: 10 µL.

  • Column Temperature: Maintained at a controlled temperature (e.g., 40°C).

  • Autosampler Temperature: Maintained at 4°C.

4. Mass Spectrometry (MS/MS) Conditions

  • MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1][2]

  • MRM Transitions:

    • This compound: m/z 299.3 → 162.9 [M+H]⁺[1][2]

    • Progesterone (IS): m/z 315.2 → 96.9[1][2]

  • Gas Temperature: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Sheath Gas Temperature: 380°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 4000 V

5. Data Analysis and Quantification

  • Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve. The linear regression equation for the calibration curve was y = 0.000518x + 0.000334 (R2 = 0.9956) in the cited study.[1]

  • Quantify the concentration of this compound in the quality control and unknown samples using the regression equation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_collection 1. Collect Biological Sample (e.g., Blood) centrifugation 2. Centrifuge to Obtain Plasma sample_collection->centrifugation protein_precipitation 3. Protein Precipitation with Methanol centrifugation->protein_precipitation vortex_centrifuge 4. Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer 5. Transfer Supernatant vortex_centrifuge->supernatant_transfer lc_injection 6. Inject into LC System supernatant_transfer->lc_injection chromatographic_separation 7. Chromatographic Separation lc_injection->chromatographic_separation ms_detection 8. MS/MS Detection (MRM) chromatographic_separation->ms_detection data_acquisition 9. Data Acquisition ms_detection->data_acquisition quantification 10. Quantification using Calibration Curve data_acquisition->quantification

Caption: Experimental workflow for this compound quantification.

fragmentation_pathway cluster_this compound This compound Fragmentation parent_ion Precursor Ion (Q1) [M+H]⁺ m/z 299.3 product_ion Product Ion (Q3) m/z 162.9 parent_ion->product_ion Collision-Induced Dissociation (CID)

Caption: this compound fragmentation pathway in MS/MS.

References

Application Notes and Protocols for Ultrasound-Assisted Extraction of Auraptenol from Citrus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptenol, a naturally occurring coumarin found in various Citrus species, has garnered significant scientific interest due to its potential pharmacological activities. This document provides detailed application notes and protocols for the efficient extraction of this compound from Citrus species using Ultrasound-Assisted Extraction (UAE), a green and efficient extraction technique.[1] These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Background on this compound and Citrus Species

This compound is a bioactive secondary metabolite belonging to the coumarin class of compounds. It has been the subject of research for its potential anti-inflammatory, and anticancer properties. Citrus fruits, particularly their peels, are a rich source of various bioactive compounds, including coumarins like this compound. The concentration of this compound can vary significantly between different Citrus species and even between different parts of the fruit. For instance, a study on various Citrus species revealed that auraptene, a closely related coumarin, is found in the peels of species belonging to the Cephalocitrus, Aurantium, and Osmocitrus groups.[2][3]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method for extracting bioactive compounds from plant materials.[1] The technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the plant material generates microjets and shockwaves, leading to cell disruption and enhanced mass transfer of the target compounds into the solvent. This results in higher extraction yields in shorter times and at lower temperatures compared to conventional extraction methods.[1]

Experimental Protocols

Materials and Reagents
  • Plant Material: Fresh or dried peels of Citrus species (e.g., Citrus aurantium, Citrus sinensis). The material should be ground to a fine powder to increase the surface area for extraction.

  • Solvents: HPLC grade ethanol, methanol, or acetone. Aqueous mixtures of these solvents are often more efficient.

  • This compound Standard: Analytical standard of this compound (purity >98%) for HPLC quantification.

  • HPLC Reagents: HPLC grade acetonitrile, methanol, and formic acid for the mobile phase.

  • Water: Deionized or distilled water.

Protocol for Ultrasound-Assisted Extraction of this compound

This protocol is a general guideline and may require optimization for specific Citrus species and equipment.

  • Sample Preparation: Weigh 1 gram of finely ground Citrus peel powder.

  • Solvent Addition: Place the powder in a 50 mL flask and add the extraction solvent. A solid-to-liquid ratio of 1:20 to 1:40 (g/mL) is recommended.

  • Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Extraction Parameters:

    • Solvent: 70% Ethanol in water has been shown to be effective for the extraction of phenolics from Citrus aurantium blossoms.[4]

    • Temperature: Set the temperature to 40-60°C. Higher temperatures may lead to the degradation of thermolabile compounds.

    • Time: Sonicate for 30-60 minutes. Prolonged sonication times can sometimes lead to the degradation of the target compounds.

    • Ultrasonic Power/Frequency: A frequency of 40-60 kHz is commonly used. The power should be optimized for the specific equipment.

  • Post-Extraction:

    • After sonication, filter the extract through Whatman No. 1 filter paper.

    • For quantitative analysis, evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol for HPLC-DAD Quantification of this compound

This protocol provides a starting point for the quantification of this compound. Method validation is crucial for accurate results.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is recommended.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation of coumarins.

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program:

    • A typical gradient might start with a lower percentage of Solvent B, gradually increasing to elute the compounds of interest. The exact gradient profile should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: this compound and related coumarins typically show maximum absorbance around 320-330 nm.[5]

  • Quantification:

    • Prepare a calibration curve using the this compound analytical standard at different concentrations.

    • Inject the prepared sample extract into the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Data Presentation

The following tables summarize the key parameters and potential outcomes for the ultrasound-assisted extraction of coumarins and related phenolic compounds from Citrus species, based on available literature.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds from Citrus Species

ParameterOptimized Value/RangeCitrus SpeciesReference
Solvent70.31% EthanolCitrus aurantium L. blossoms[4]
Temperature61.94 °CCitrus aurantium L. blossoms[4]
Extraction Time51.73 minCitrus aurantium L. blossoms[4]
Solid-to-Liquid Ratio1:35.63 g/mLCitrus aurantium L. blossoms[4]
Solvent80% AcetoneCitrus aurantium L. var. amara Engl. fruit peel[6]
Extraction Time~34.7 minCitrus aurantium L. var. amara Engl. fruit peel[6]
Solid-to-Liquid Ratio1:41.7 g/mL (2.4g/100mL)Citrus aurantium L. var. amara Engl. fruit peel[6]

Table 2: HPLC-DAD Method Parameters for Quantification of Coumarins and Phenolic Compounds

ParameterDescriptionReference
ColumnC18 Reversed-Phase[7][8]
Mobile PhaseAcetonitrile/Methanol and Water with 0.1% Formic Acid (Gradient)[5][9]
Detection Wavelength~320-330 nm for coumarins[5]
Flow Rate0.5 - 1.0 mL/min[10][11]
Column Temperature25 - 30 °C[5]

Visualizations

Experimental Workflow

UAE_Workflow start Start: Citrus Peel Sample prep Sample Preparation (Grinding) start->prep extraction Ultrasound-Assisted Extraction (Solvent, Temp, Time, Power) prep->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution hplc HPLC-DAD Analysis reconstitution->hplc quantification Quantification of this compound hplc->quantification end End: this compound Concentration quantification->end

Caption: Workflow for Ultrasound-Assisted Extraction and Quantification of this compound.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of key signaling pathways, including the JNK/p38 MAPK and mTOR pathways, which are often implicated in cancer cell proliferation and apoptosis.[12][13]

This compound has been reported to block the JNK/p38 MAPK signaling pathway in human prostate cancer cells, leading to the induction of apoptosis.[12]

JNK_p38_MAPK_Pathway This compound This compound JNK JNK This compound->JNK inhibition p38 p38 MAPK This compound->p38 inhibition Stress Cellular Stress Stress->JNK Stress->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: Inhibition of the JNK/p38 MAPK pathway by this compound.

Some studies suggest that auraptene, a related coumarin, can induce apoptosis through the suppression of mTOR pathways in human gastric cancer cells.[14] The mTOR pathway is a central regulator of cell growth and survival.[15][16][17]

mTOR_Pathway This compound This compound (or related coumarins) mTOR mTOR Signaling This compound->mTOR inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis inhibition

Caption: Putative inhibition of the mTOR signaling pathway by this compound.

Conclusion

Ultrasound-assisted extraction is a powerful tool for the efficient isolation of this compound from Citrus species. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their extraction and quantification methods. Further investigation into the specific UAE parameters for maximizing this compound yield from different Citrus varieties is encouraged. The elucidation of this compound's mechanism of action through pathways like JNK/p38 MAPK and mTOR highlights its potential as a lead compound in drug discovery and development.

References

Application Notes and Protocols: Cell Viability Assay for Auraptenol in LNCaP Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptenol, a naturally occurring coumarin, has been investigated for its potential anticancer properties. This document provides a detailed protocol for assessing the effect of this compound on the viability of LNCaP human prostate carcinoma cells. The primary method described is the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric assay for the determination of the number of viable cells in a sample. Additionally, this document outlines the necessary cell culture techniques for maintaining LNCaP cells and summarizes the reported signaling pathway of this compound in these cells.

LNCaP Cell Culture Protocol

LNCaP (androgen-sensitive human prostate adenocarcinoma) cells are a common model for prostate cancer research. They are epithelial cells that grow in aggregates and are weakly adherent.[1]

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Thawing and Plating:

    • Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 150 x g for 5 minutes.[2]

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C with 5% CO₂.[1]

  • Cell Maintenance and Subculture:

    • Culture the cells until they reach approximately 80% confluency.[2][3] LNCaP cells grow slowly, with a doubling time of about 48-60 hours.[4]

    • To subculture, aspirate the medium and wash the cells once with PBS.[2]

    • Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-12 minutes, or until cells detach.[1] Avoid agitating the cells to prevent clumping.[1]

    • Neutralize the trypsin by adding at least 4 times the volume of complete growth medium.[1]

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Centrifuge at 150 x g for 5 minutes.[2]

    • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.

Cell Viability Assay Protocol: CCK-8 Assay

The following protocol is adapted from studies investigating the effect of this compound on LNCaP cells.[5][6]

Materials:

  • LNCaP cells in culture

  • Complete growth medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest LNCaP cells that are in the logarithmic growth phase.

    • Prepare a cell suspension of 5 x 10⁴ cells/mL in complete growth medium.[7]

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[8][9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8][9]

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range for initial experiments could be based on the reported IC50 of 25 µM.[5][6]

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Following the treatment period, add 10 µL of CCK-8 solution to each well.[8][9] Be careful to avoid introducing bubbles.[9]

    • Incubate the plate for 1-4 hours at 37°C.[8][9] The incubation time may need to be optimized based on the cell density and metabolic activity.

    • Measure the absorbance at 450 nm using a microplate reader.[8][9]

  • Data Analysis:

    • Calculate the cell viability as a percentage of the vehicle-treated control cells.

    • The formula for calculating cell viability is: (Absorbance of treated cells / Absorbance of control cells) x 100%

    • The IC50 value (the concentration of a drug that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Data Presentation

Quantitative data from the cell viability assay should be presented in a clear and organized manner.

Table 1: Experimental Parameters for LNCaP Cell Viability Assay

ParameterRecommended ValueReference
Cell LineLNCaP[4]
Seeding Density5,000 cells/well[8][9]
Plate Format96-well[8][9]
Incubation Time (pre-treatment)24 hours[8][9]
This compound Concentration RangeDependent on experimental goals (IC50 reported as 25 µM)[5][6]
Treatment Duration24, 48, or 72 hours[10]
Viability AssayCCK-8[5][6]
Wavelength for Absorbance450 nm[8][9]

Visualizations

Diagram 1: Experimental Workflow for Cell Viability Assay

G cluster_0 Cell Culture cluster_1 Assay Preparation cluster_2 Treatment cluster_3 Measurement & Analysis a Culture LNCaP cells to ~80% confluency b Trypsinize and resuspend cells a->b c Count cells and adjust density b->c d Seed 5,000 cells/well in a 96-well plate c->d e Incubate for 24 hours d->e g Treat cells with this compound e->g f Prepare this compound dilutions f->g h Incubate for 24/48/72 hours g->h i Add CCK-8 solution h->i j Incubate for 1-4 hours i->j k Measure absorbance at 450 nm j->k l Calculate cell viability k->l

Caption: Workflow for assessing this compound's effect on LNCaP cell viability.

Important Note on a Published Study: A study by Liu et al. (2020) reported on the antiproliferative activities of this compound in LNCaP cells.[5][6] However, an "Expression of Concern" has been issued for this article, indicating that some of the data may be unreliable.[11] Therefore, the signaling pathway information presented below, which is derived from this paper, should be interpreted with caution.

Diagram 2: Proposed Signaling Pathway of this compound in LNCaP Cells

G This compound This compound ROS Increased ROS Production This compound->ROS JNK_p38 Blockage of JNK/p38 MAPK Pathway This compound->JNK_p38 Apoptosis Apoptosis ROS->Apoptosis JNK_p38->Apoptosis Bax Increased Bax Bcl2 Decreased Bcl-2 Apoptosis->Bax Apoptosis->Bcl2 CellViability Reduced Cell Viability Apoptosis->CellViability

Caption: Proposed mechanism of this compound-induced apoptosis in LNCaP cells.

Conclusion

This document provides a comprehensive protocol for conducting a cell viability assay to evaluate the effects of this compound on LNCaP prostate cancer cells. By following these detailed procedures, researchers can obtain reliable and reproducible data to further investigate the potential of this compound as a therapeutic agent. It is crucial to consider the "Expression of Concern" regarding the proposed signaling pathway and to independently verify these findings.

References

Application Notes and Protocols: In Vivo Administration of Auraptenol in Mouse Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the in vivo administration of Auraptenol, a natural coumarin, for studying its antidepressant-like effects in established mouse models of depression. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, an active component isolated from the traditional Chinese medicine Angelicae dahuricae radix, has demonstrated potential antidepressant-like properties in preclinical studies.[1][2][3] Research indicates that this compound can dose-dependently reduce immobility time in validated mouse models of depression, such as the Forced Swimming Test (FST) and the Tail Suspension Test (TST).[1][2] These effects are comparable to those of conventional antidepressants like imipramine.[1] The primary mechanism of action appears to be mediated through the activation of serotonin 5-HT1A receptors.[1][2] Additionally, related compounds like Auraptene have been shown to involve the L-arginine-nitric oxide (NO) pathway in their antidepressant effects.[4][5]

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of this compound and the related compound Auraptene in mouse models of depression.

Table 1: Effect of this compound on Immobility Time in Behavioral Tests

Treatment GroupDose (mg/kg)Immobility Time Reduction (FST)Immobility Time Reduction (TST)
Vehicle Control---
This compound0.05Not significantNot significant
This compound0.1Not significantSignificant
This compound0.2SignificantSignificant
This compound0.446.3%44.7%
Imipramine (Control)1053.4%49.1%

Data extracted from studies utilizing acute intraperitoneal (i.p.) administration.[1][6]

Table 2: Effect of Auraptene on Immobility Time and Biochemical Markers

Treatment GroupDose (mg/kg)Change in Immobility TimeSerum NO LevelsSerum Antioxidant Capacity
Vehicle Control----
Auraptene10No significant effect--
Auraptene30DecreasedSignificantly reducedIncreased
Auraptene100Increased--
Auraptene (10) + L-NAME10 + 10Significantly Decreased--
Auraptene (30) + L-arginine30 + 100Reduced antidepressant effect--

Note: This data is for Auraptene, a related coumarin derivative, and suggests the involvement of the nitric oxide pathway.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures in the cited literature.

Mouse Models of Depression

Commonly used models to assess antidepressant-like activity include the Forced Swimming Test and the Tail Suspension Test.[7][8][9] These models are based on the principle of measuring the duration of immobility when a rodent is exposed to an inescapable, stressful situation.[8][9]

  • Forced Swimming Test (FST):

    • Individually place mice in a transparent glass cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[8]

    • The water depth should prevent the mouse's tail from touching the bottom.

    • The total duration of the test is 6 minutes.[10]

    • Record the duration of immobility during the last 4 minutes of the test.[10] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Tail Suspension Test (TST):

    • Individually suspend mice by their tails from a horizontal bar (e.g., 50-60 cm above a surface) using adhesive tape.

    • Wrap the tape approximately 1-2 cm from the tip of the tail.

    • The total duration of the test is 6 minutes.[10]

    • Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

This compound Administration
  • Preparation: Dissolve this compound in a vehicle suitable for in vivo administration, such as a mixture of dimethyl sulfoxide (DMSO), Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity.

  • Dosage: this compound has been shown to be effective in a dose range of 0.1 mg/kg to 0.4 mg/kg.[1][6] A dose-response study is recommended to determine the optimal dose for a specific experimental setup.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for acute administration.

  • Timing: Administer this compound 30 to 60 minutes before conducting the behavioral tests.

Locomotor Activity Test

To ensure that the observed effects on immobility are not due to a general change in motor activity, a locomotor activity test should be performed.

  • Place individual mice in an open-field arena (e.g., a square box of 40x40x40 cm).

  • Allow the mice to explore the arena for a set period (e.g., 5-10 minutes).

  • Use an automated tracking system or manual observation to record the total distance traveled and the number of line crossings.

  • This compound, at doses that show antidepressant-like effects, has been found not to affect locomotor activity.[1][2]

Signaling Pathways and Mechanisms of Action

Serotonin 5-HT1A Receptor Pathway

The antidepressant-like effects of this compound are significantly mediated by the activation of 5-HT1A receptors.[1][2] Pre-treatment with a selective 5-HT1A receptor antagonist, such as WAY100635, has been shown to block the effects of this compound in both the FST and TST.[1][2]

Auraptenol_5HT1A_Pathway This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Activates Downstream Downstream Signaling (e.g., inhibition of adenylyl cyclase, modulation of K+ channels) HT1A_Receptor->Downstream Initiates Antidepressant Antidepressant-like Effects (Reduced Immobility) Downstream->Antidepressant WAY100635 WAY100635 (5-HT1A Antagonist) WAY100635->HT1A_Receptor Blocks

Caption: this compound's activation of the 5-HT1A receptor pathway.

L-arginine-Nitric Oxide (NO) Pathway (for Auraptene)

Studies on the related compound, Auraptene, suggest the involvement of the nitric oxide pathway in its antidepressant-like effects.[4][5] Auraptene has been shown to reduce NO levels, and its effects are modulated by L-arginine (an NO precursor) and L-NAME (a nitric oxide synthase inhibitor).[4][5]

Auraptene_NO_Pathway cluster_auraptene Auraptene Action cluster_modulators Pathway Modulators Auraptene Auraptene NOS Nitric Oxide Synthase (NOS) Auraptene->NOS Inhibits NO Nitric Oxide (NO) Levels NOS->NO Produces Antidepressant Antidepressant-like Effects NO->Antidepressant Modulates (Reduction enhances effect) L_Arginine L-arginine (NO Precursor) L_Arginine->NOS Activates L_NAME L-NAME (NOS Inhibitor) L_NAME->NOS Inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Random Allocation to Treatment Groups (Vehicle, this compound doses, Positive Control) Animal_Acclimation->Group_Allocation Drug_Admin Drug Administration (i.p. injection) Group_Allocation->Drug_Admin Locomotor_Test Locomotor Activity Test Group_Allocation->Locomotor_Test Separate Cohort or Subsequent Day Wait_Period Waiting Period (30-60 min) Drug_Admin->Wait_Period Behavioral_Tests Behavioral Tests (FST or TST) Wait_Period->Behavioral_Tests Data_Collection Data Collection (Immobility time, Distance traveled) Behavioral_Tests->Data_Collection Locomotor_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, post-hoc tests) Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

References

Synthetic Routes for the Preparation of Auraptenol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptenol, a naturally occurring coumarin, and its derivatives have garnered significant attention in the scientific community due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] The therapeutic potential of these compounds underscores the need for robust and versatile synthetic methods to enable further investigation and drug development. This document provides detailed application notes and protocols for the synthesis of this compound and a variety of its derivatives, focusing on modifications of the hydroxyl group and the prenyl side chain.

Synthesis of the Core Scaffold: (S)-Auraptenol

The chiral synthesis of (S)-Auraptenol is a key starting point for the preparation of many derivatives. A widely adopted and efficient method begins with the readily available starting material, umbelliferone. This strategy involves a two-step process: O-prenylation of umbelliferone to yield auraptene, followed by an enantioselective dihydroxylation of the prenyl moiety to establish the desired (S)-stereochemistry.[1]

Experimental Protocol: Synthesis of (S)-Auraptenol

Step 1: O-Prenylation of Umbelliferone to Auraptene

  • To a solution of umbelliferone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude auraptene by silica gel column chromatography using a hexane/ethyl acetate gradient.

Step 2: Enantioselective Dihydroxylation of Auraptene to (S)-Auraptenol

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

  • Add AD-mix-α (1.4 g per 1 mmol of auraptene) to the solvent mixture and stir until the two phases are clear and the mixture turns a pale green-yellow.

  • Add methanesulfonamide (1.0 eq) and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add auraptene (1.0 eq) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C and monitor the progress by TLC.

  • Upon completion, add sodium sulfite (1.5 g per 1 mmol of auraptene) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude (S)-Auraptenol by silica gel column chromatography using a hexane/ethyl acetate gradient.

Synthetic Routes to this compound Derivatives

The this compound scaffold presents several opportunities for chemical modification to generate a library of derivatives with potentially enhanced or novel biological activities. Key modification sites include the secondary hydroxyl group on the prenyl side chain and the double bond of the prenyl moiety.

Esterification of the Hydroxyl Group

Esterification of the secondary hydroxyl group of this compound can be achieved using various methods, such as reaction with an acid chloride or a carboxylic acid in the presence of a coupling agent.

Proposed Protocol: Synthesis of this compound Acetate

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield this compound acetate.

Etherification of the Hydroxyl Group

The hydroxyl group of this compound can be converted to an ether via Williamson ether synthesis. This involves deprotonation of the alcohol followed by reaction with an alkyl halide.

Proposed Protocol: Synthesis of this compound Methyl Ether

  • To a stirred suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Carefully quench the reaction by the dropwise addition of water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to afford this compound methyl ether.

Modification of the Prenyl Side Chain

The double bond in the auraptene precursor offers a site for various chemical transformations to create derivatives with modified side chains before the dihydroxylation step. One such modification is epoxidation followed by ring-opening.

Proposed Protocol: Synthesis of an Amino-alcohol Derivative

  • Epoxidation of Auraptene: Dissolve auraptene (1.0 eq) in dichloromethane in a round-bottom flask. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C. Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude epoxide.

  • Epoxide Ring-Opening: Dissolve the crude epoxide in a suitable solvent such as isopropanol. Add an excess of an amine (e.g., benzylamine, 3.0 eq) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting amino-alcohol derivative by silica gel column chromatography.

Quantitative Data Summary

CompoundStarting MaterialReaction TypeReagentsTypical Yield (%)Purity (%)
Auraptene UmbelliferoneO-PrenylationPrenyl bromide, K₂CO₃, Acetone85-95>98
(S)-Auraptenol AurapteneDihydroxylationAD-mix-α, MeSO₂NH₂70-85>99 (ee)
This compound Acetate This compoundEsterificationAcetyl chloride, Et₃N, DMAP80-90>98
This compound Methyl Ether This compoundEtherificationNaH, CH₃I60-75>97
Amino-alcohol derivative AurapteneEpoxidation/Ring-openingm-CPBA, Benzylamine50-70 (over 2 steps)>95

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its anticancer effects by modulating key signaling pathways, including the JNK/p38 MAPK and NF-κB pathways.[2] Understanding these pathways is crucial for the rational design of new derivatives and for elucidating their mechanisms of action.

JNK/p38 MAPK Signaling Pathway

This compound has been observed to block the JNK/p38 MAPK signaling pathway in human prostate cancer cells.[2] This pathway is typically activated by cellular stress and plays a critical role in apoptosis.

JNK_p38_MAPK_Pathway cluster_stimulus Cellular Stress cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription Transcription Factors cluster_response Cellular Response Stimulus e.g., Oxidative Stress MAPKKK ASK1 / MEKK Stimulus->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 cJun c-Jun JNK->cJun ATF2 ATF2 p38->ATF2 Apoptosis Apoptosis cJun->Apoptosis ATF2->Apoptosis This compound This compound This compound->JNK This compound->p38

Caption: this compound inhibits the JNK/p38 MAPK pathway.

NF-κB Signaling Pathway

Auraptene, a closely related precursor of this compound, has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα and the p65 subunit, thereby blocking the nuclear translocation of p65.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS Receptor TNFR / TLR Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P p_IkB P-IκBα IkB->p_IkB p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p_IkB->IkB Degradation DNA DNA p65_p50_nuc->DNA Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription Auraptene Auraptene Auraptene->IKK Auraptene->p65_p50 Inhibits p65 Phosphorylation

Caption: Auraptene inhibits the NF-κB signaling pathway.

General Synthetic Workflow

The preparation of this compound derivatives generally follows a logical workflow starting from commercially available materials, proceeding through the synthesis of the core this compound scaffold, and culminating in various derivatization reactions.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Core Synthesis cluster_derivatives Derivatization cluster_analysis Analysis & Evaluation Umbelliferone Umbelliferone Auraptene Auraptene Umbelliferone->Auraptene O-Prenylation This compound (S)-Auraptenol Auraptene->this compound Dihydroxylation SideChainMod Side-Chain Modified Derivatives Auraptene->SideChainMod e.g., Epoxidation Esters Esters This compound->Esters Esterification Ethers Ethers This compound->Ethers Etherification Purification Purification & Characterization Esters->Purification Ethers->Purification SideChainMod->Purification Bioassay Biological Evaluation Purification->Bioassay

References

Application of Auraptenol in Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptenol, a naturally occurring coumarin, has demonstrated significant potential as an anticancer agent by inducing programmed cell death, or apoptosis, in various cancer cell lines. These application notes provide a comprehensive overview of the experimental evidence, key quantitative data, and detailed protocols for studying the apoptotic effects of this compound. The information is intended to guide researchers in designing and executing experiments to evaluate this compound's efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound and the related compound Auraptene, highlighting their cytotoxic and pro-apoptotic effects on different cancer cell lines.

Table 1: IC50 Values of this compound and Auraptene in Cancer and Normal Cell Lines

CompoundCell LineCancer TypeIC50 ValueNormal Cell LineIC50 Value (Normal)Reference
This compoundLNCaPProstate Carcinoma25 µMPNT2100 µM[1][2][3][4]
AurapteneMCF7Breast Cancer36 µM (48h), 21.66 µM (72h)--[5]
AurapteneColon CarcinomaColon Cancer39 µg/ml--[6]
AurapteneEsophageal CarcinomaEsophageal Cancer76 µg/ml--[6]
AurapteneGastric CarcinomaGastric Cancer11 µg/ml--[6]
AurapteneT-cell LeukemiaLeukemia8 µg/ml--[6]

Table 2: Apoptotic Effects of this compound on LNCaP Prostate Cancer Cells

TreatmentConcentrationParameterResultReference
Control0 µMApoptotic Cells0.8%[1][2][3]
This compound50 µMApoptotic Cells32.5%[1][2][3]

Signaling Pathways

This compound has been shown to induce apoptosis in prostate cancer cells through the modulation of specific signaling pathways. The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn affects the JNK/p38 MAPK signaling cascade. This leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

Auraptenol_Signaling_Pathway cluster_cell Cancer Cell This compound This compound ROS ↑ ROS Production This compound->ROS JNK_p38 JNK/p38 MAPK Pathway ROS->JNK_p38 Bax ↑ Bax (Pro-apoptotic) JNK_p38->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK_p38->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound-induced apoptosis signaling pathway in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and findings from the cited literature.

Cell Viability Assay (CCK-8/MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., LNCaP)

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).[2]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2] For MTT assay, add 20 µL of MTT reagent (5 mg/mL) and incubate for 4 hours.

  • If using MTT, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[2]

  • Calculate the cell viability as a percentage of the control (untreated cells).

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the cell viability assay.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.[7]

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[7]

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[7]

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of proteins involved in apoptosis, such as Bax, Bcl-2, and components of the JNK/p38 MAPK pathway.[1][3]

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound-Induced Apoptosis Cell_Culture 1. Cell Culture (e.g., LNCaP) Treatment 2. Treatment with this compound (Varying Concentrations & Times) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (CCK-8 / MTT) Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Detection (Annexin V/PI Staining) Treatment->Apoptosis_Assay Protein_Analysis 5. Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis 6. Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: A generalized workflow for studying this compound's effects.

Conclusion

This compound demonstrates promise as a selective anticancer agent that induces apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. The provided data and protocols offer a solid foundation for further research into its therapeutic potential and underlying molecular mechanisms. Future studies could explore its efficacy in other cancer types and in in vivo models.

References

Application Notes & Protocols: Auraptenol as a Research Tool for Coumarin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coumarins are a vast class of natural compounds recognized for their diverse and significant pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2][3][4] Auraptenol, a naturally occurring coumarin, serves as an exemplary research tool for investigating the mechanisms underlying these bioactivities.[5] Its well-defined structure and potent effects on specific cellular pathways make it an invaluable molecule for researchers in pharmacology, cell biology, and drug development. These notes provide a comprehensive guide to utilizing this compound in a research setting, complete with quantitative data, detailed experimental protocols, and visual aids for key biological pathways and workflows.

Key Bioactivities & Quantitative Data

This compound has demonstrated significant activity across several key areas of therapeutic interest. The following tables summarize the quantitative data from various studies, providing a comparative overview of its potency.

Anticancer Activity

This compound exhibits potent antiproliferative and pro-apoptotic effects in cancer cell lines, particularly in prostate cancer.[6][7] Its mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[6][7]

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCell TypeParameterValueReference
LNCaPHuman Prostate CarcinomaIC₅₀25 µM[6][7]
PNT2Normal Prostate CellsIC₅₀100 µM[6][7]
LNCaPHuman Prostate CarcinomaApoptosis Induction32.5% at 50 µM[6][7]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[8]

Neuroprotective Activity

In vivo studies have highlighted this compound's potential in mitigating neuronal damage and cognitive decline associated with cerebral ischemia and neurodegenerative conditions.[9][10] It appears to exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.[9][10][11]

Table 2: In Vivo Neuroprotective Effects of this compound

Animal ModelConditionDosageKey FindingsReference
RatVascular Dementia (2VO)4, 8, & 25 mg/kg (oral)Decreased lipid peroxidation (MDA), Increased glutathione (GSH)[9]
MouseTransient Global Ischemia25 mg/kg/day (s.c.)Inhibited microglia activation, Suppressed COX-2 expression[10][12]
RatTraumatic Brain Injury25 mg/kgDecreased brain edema, Reduced oxidative stress markers (MDA, NO)[11]
Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in macrophages and other cell types.[13][14] This activity is primarily mediated through the suppression of the NF-κB and MAPK signaling pathways.[14]

Table 3: In Vitro Anti-inflammatory Effects of this compound

Cell LineStimulantConcentrationKey FindingsReference
RAW 264.7Lipoteichoic acid (LTA)5 & 10 µMReduced NO, COX-2, TNF-α, IL-1β expression[14]
RAW 264.7Lipopolysaccharide (LPS)Not specifiedSuppressed production of proinflammatory mediators[13]
Antibacterial Activity

This compound has also been evaluated for its antimicrobial properties, showing moderate activity against both Gram-positive and Gram-negative bacteria.

Table 4: Antibacterial Activity of this compound

Bacterial StrainParameterValueReference
Klebsiella pneumoniaeMIC63 µg/mL[15]
Bacillus subtilisMIC63 µg/mL[15]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Signaling Pathways & Mechanistic Diagrams

Understanding the molecular pathways targeted by this compound is crucial for designing experiments and interpreting results.

Anticancer Signaling Pathway

In prostate cancer cells, this compound induces apoptosis by increasing ROS production, which in turn leads to the inhibition of the JNK/p38 MAPK signaling pathway.[6][7] It also modulates the expression of apoptosis-related proteins, increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2.[6][7]

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 JNK_p38 JNK / p38 MAPK Pathway ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis (Inhibition of this pathway promotes...) Bax->Apoptosis Bcl2->Apoptosis

This compound's pro-apoptotic signaling pathway in prostate cancer cells.
Anti-inflammatory Signaling Pathway

This compound inhibits inflammatory responses by blocking the activation of the transcription factor NF-κB and suppressing MAPK pathways (JNK and ERK).[14] This prevents the nuclear translocation of p65 and subsequently reduces the expression of inflammatory genes like iNOS, COX-2, and various cytokines.[14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LTA Inflammatory Stimulus (e.g., LTA) MAPK MAPK Pathway (JNK, ERK) LTA->MAPK IkB IκBα Phosphorylation LTA->IkB p65_p50 NF-κB (p65/p50) IkB->p65_p50 Inhibits p65_translocation p65 Nuclear Translocation p65_p50->p65_translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) p65_translocation->Genes This compound This compound This compound->MAPK This compound->IkB

This compound's anti-inflammatory mechanism via NF-κB/MAPK inhibition.

Experimental Protocols & Workflow

General Experimental Workflow

The investigation of this compound's bioactivity typically follows a multi-stage process, beginning with in vitro characterization and potentially progressing to in vivo validation.

G A Hypothesis Generation (e.g., this compound affects a specific cancer type) B In Vitro Screening (Cell Viability, IC50) A->B C Mechanistic Studies (In Vitro) - Western Blot (Signaling) - Flow Cytometry (Apoptosis, ROS) - Gene Expression (qPCR) B->C D In Vivo Model Selection (e.g., Xenograft, Ischemia model) C->D Promising Results F Data Analysis & Conclusion C->F Negative or Inconclusive E In Vivo Efficacy & Toxicity Study - Tumor Growth Inhibition - Behavioral Tests - Histopathology D->E E->F

General workflow for investigating the bioactivity of this compound.
Protocol 1: In Vitro Cell Viability Assay (CCK-8)

This protocol is adapted from methodologies used to determine the IC₅₀ of this compound in cancer cell lines.[6][7]

  • Cell Seeding:

    • Culture cells (e.g., LNCaP human prostate cancer cells) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin) in a 37°C, 5% CO₂ incubator.

    • Trypsinize and count cells. Seed 5 x 10³ cells per well in a 96-well plate.

    • Allow cells to adhere by incubating for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to create a serial dilution (e.g., 0, 12.5, 25, 50, 100, 200 µM). The final DMSO concentration should be <0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 24, 48, or 72 hours.

  • CCK-8 Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the viability percentage against the log of this compound concentration and use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Protocol 2: Western Blot for Signaling Proteins

This protocol allows for the investigation of this compound's effect on protein expression in pathways like JNK/p38 MAPK.[6][7]

  • Cell Lysis & Protein Quantification:

    • Culture and treat cells with this compound (e.g., 0, 12.5, 25, 50 µM) for 24 hours in 6-well plates.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.

    • Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-JNK, anti-Bax, anti-Bcl-2, anti-β-actin) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).

Protocol 3: In Vivo Neuroprotection Study (Vascular Dementia Model)

This protocol is based on the 2VO rat model used to assess the memory-enhancing and neuroprotective effects of this compound.[9] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model Induction (2VO):

    • Use adult male Wistar or Sprague-Dawley rats (250-300g).

    • Anesthetize the animal (e.g., ketamine/xylazine cocktail).

    • Make a ventral midline cervical incision to expose the common carotid arteries.

    • Carefully separate the arteries from the vagus nerves.

    • Permanently ligate both common carotid arteries with silk sutures.

    • Suture the incision and allow the animal to recover. Sham-operated animals undergo the same procedure without ligation.

  • This compound Administration:

    • Divide animals into groups: Sham, 2VO + Vehicle, 2VO + this compound (e.g., 4, 8, 25 mg/kg).

    • Administer this compound or vehicle (e.g., corn oil) orally via gavage daily for a predetermined period (e.g., 21 days) starting 24 hours after surgery.

  • Behavioral Testing (Morris Water Maze):

    • Conduct the test on the final days of treatment.

    • The maze is a circular pool filled with opaque water containing a hidden platform.

    • Acquisition Phase: For 4-5 consecutive days, allow each rat to find the hidden platform in four trials per day from different starting positions. Record the escape latency (time to find the platform).

    • Probe Trial: On the day after the last acquisition trial, remove the platform and allow the rat to swim for 60 seconds. Record the time spent and distance traveled in the target quadrant where the platform was previously located.

  • Biochemical and Histopathological Analysis:

    • After the final behavioral test, euthanize the animals and perfuse the brains.

    • Harvest the hippocampus and cortex.

    • For biochemical analysis, homogenize the tissue to measure markers of oxidative stress (MDA levels, GSH content).

    • For histopathology, fix the other brain hemisphere in formalin, embed in paraffin, and perform staining (e.g., H&E, Nissl) to assess neuronal damage.

References

Application Notes and Protocols: Formulation Strategies to Improve Auraptenol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auraptenol is a naturally occurring coumarin derivative that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] However, like many other coumarins, this compound exhibits poor aqueous solubility, which presents a significant challenge for in vitro biological assays.[2] Inadequate solubility can lead to compound precipitation in aqueous assay media, resulting in inaccurate and unreliable experimental data. Furthermore, it can hinder the determination of dose-response relationships and the elucidation of mechanisms of action.

This application note provides detailed formulation strategies and experimental protocols to enhance the solubility of this compound for in vitro assays. The described methods, including the use of co-solvents, cyclodextrin complexation, solid dispersions, and nanosuspensions, are designed to increase the concentration of this compound in a dissolved state, thereby ensuring more accurate and reproducible experimental outcomes.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C₁₅H₁₆O₄[3][4]
Molecular Weight 260.29 g/mol [3][4]
Appearance Powder[3]
General Solubility Poorly soluble in water; Soluble in organic solvents like DMSO and ethanol.[2][5]

Formulation Strategies and Quantitative Data

Several strategies can be employed to improve the aqueous solubility of this compound. The choice of method will depend on the specific requirements of the in vitro assay, including the desired final concentration of this compound and the tolerance of the biological system to the formulation excipients.

Co-solvent Systems

The use of a water-miscible organic solvent in which this compound is soluble is a common and straightforward approach. Dimethyl sulfoxide (DMSO) and ethanol are frequently used co-solvents. A concentrated stock solution of this compound is prepared in the co-solvent and then diluted into the aqueous assay medium. It is crucial to ensure that the final concentration of the co-solvent in the assay is low enough to not affect the biological system (typically <0.5% for DMSO and ethanol).

Table 1: Solubility of Coumarin in Ethanol/Water Mixtures at 298.15 K

Mole Fraction of EthanolSolubility of Coumarin (mol fraction x 10³)
0.000.02
0.101.25
0.204.50
0.309.00
0.4015.00
0.5022.50
0.6030.00
0.7038.00
0.8045.00
0.9052.00
1.0060.00

Data for coumarin is presented as a representative example for coumarin derivatives like this compound.

Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.

Table 2: Enhancement of Coumarin Derivative Solubility with HP-β-Cyclodextrin

FormulationSolubility Increase (Fold)
3-(3-(2-chlorophenyl)prop-2-enoyl)-4-hydroxycoumarin with 50% w/w of 2-hydroxypropyl-β-cyclodextrin at 37°C64.05[6]

This data for a coumarin derivative illustrates the potential solubility enhancement for this compound using this method.

Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. This can be achieved by methods such as solvent evaporation or melting. The drug is typically present in an amorphous state, which has higher kinetic solubility than the crystalline form. Common carriers include polyvinylpyrrolidone (PVP) and Soluplus®.

Table 3: Common Carriers for Solid Dispersions

CarrierProperties
Polyvinylpyrrolidone (PVP) Water-soluble polymer, available in various molecular weights. Effective in forming amorphous solid dispersions via the solvent evaporation method.[7][8][9]
Soluplus® Amphiphilic graft copolymer with excellent solubilizing properties. Suitable for both hot-melt extrusion and spray drying methods.[10][11][12]
Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. The reduction in particle size to the nanometer range leads to an increase in the surface area-to-volume ratio, which enhances the dissolution rate and saturation solubility of the drug.

Table 4: Nanosuspension Preparation Methods

MethodDescription
Top-Down Wet milling or high-pressure homogenization is used to reduce the size of larger drug crystals.
Bottom-Up The drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of stabilizers to form nanoparticles.[13][14]

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)
  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS, co-solvent mixture) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Protocol for Co-solvent Formulation
  • Prepare a stock solution of this compound at a high concentration (e.g., 10-50 mM) in 100% DMSO or ethanol.

  • Gently vortex or sonicate until the this compound is completely dissolved.

  • For the in vitro assay, dilute the stock solution into the aqueous assay medium to the desired final concentration. Ensure the final co-solvent concentration is below the toxicity limit for the cells or biological system being used (e.g., <0.5%).

Protocol for Cyclodextrin Inclusion Complexation
  • Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).

  • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours.

  • To isolate the solid complex, freeze-dry the resulting solution.

  • The powdered inclusion complex can then be dissolved in aqueous media for the in vitro assay.

Protocol for Solid Dispersion (Solvent Evaporation Method)
  • Select a suitable carrier, such as PVP K30.

  • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a thin film.

  • Dry the resulting solid dispersion under vacuum to remove any residual solvent.

  • The solid dispersion can be ground into a fine powder and then dissolved in the assay medium.

Protocol for Nanosuspension (Anti-solvent Precipitation)
  • Dissolve this compound in a suitable organic solvent (e.g., acetone) to prepare the drug solution.

  • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP). This is the anti-solvent.

  • Under high-speed stirring, inject the drug solution into the anti-solvent solution.

  • The rapid mixing will cause the this compound to precipitate as nanoparticles.

  • Remove the organic solvent by evaporation under reduced pressure.

  • The resulting aqueous nanosuspension can be used directly in the in vitro assay.

Visualizations

Formulation_Strategies cluster_strategies Solubility Enhancement Strategies This compound This compound (Poorly Soluble) CoSolvent Co-solvents (e.g., DMSO, Ethanol) This compound->CoSolvent Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) This compound->Cyclodextrin SolidDispersion Solid Dispersion (e.g., PVP, Soluplus®) This compound->SolidDispersion Nanosuspension Nanosuspension This compound->Nanosuspension Assay In Vitro Assay (Improved Solubility) CoSolvent->Assay Cyclodextrin->Assay SolidDispersion->Assay Nanosuspension->Assay Experimental_Workflow start Start: Poorly Soluble this compound prep Prepare Formulation (Co-solvent, Cyclodextrin, etc.) start->prep solubility_test Determine Solubility (Shake-Flask Method) prep->solubility_test assay_prep Prepare Dosing Solution for Assay solubility_test->assay_prep in_vitro_assay Perform In Vitro Assay assay_prep->in_vitro_assay end End: Reliable Data in_vitro_assay->end Signaling_Pathway This compound This compound ROS ROS Production This compound->ROS JNK_p38 JNK/p38 MAPK Signaling Pathway This compound->JNK_p38 ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Cell_Viability Cancer Cell Viability Apoptosis->Cell_Viability

References

Troubleshooting & Optimization

Improving the aqueous solubility of Auraptenol for cell-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Auraptenol in cell-based experiments, with a specific focus on overcoming its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound? this compound is a type of coumarin compound characterized by low aqueous solubility.[1][2] It is a powder at room temperature and is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][3] Its solubility in aqueous buffers like phosphate-buffered saline (PBS) is limited.[1]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why does this happen and how can I prevent it? This common issue is often called "DMSO shock" or precipitation upon dilution.[1] While this compound dissolves readily in 100% DMSO, the drastic change in the solvent environment when the stock is diluted into the aqueous culture medium causes the hydrophobic compound to crash out of solution.[1]

To prevent this:

  • Pre-warm the media: Warm the cell culture media to 37°C before adding the this compound stock solution.[4]

  • Add stock to media slowly: Add the DMSO stock drop-wise to the pre-warmed media while gently vortexing or swirling to facilitate rapid mixing.[4]

  • Use an intermediate dilution: Consider a two-step dilution. First, dilute the DMSO stock into a small volume of serum-containing medium, then add this mixture to the final volume of medium. Serum proteins can help stabilize the compound.[5]

  • Sonication: If a precipitate still forms, brief sonication or warming the solution in a 37°C water bath may help redissolve it.[6] Ensure the compound is fully dissolved before adding it to cells.[6]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays? Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1] However, some sensitive or primary cell lines may be affected at lower concentrations.[1] It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.[4] Studies have shown that DMSO concentrations of 5% and 10% can be cytotoxic to various cell lines.[7][8]

Q4: Are there alternatives to DMSO for solubilizing this compound? Yes, several alternatives can be explored if DMSO proves problematic:

  • Ethanol: this compound is also soluble in ethanol.[1] Similar to DMSO, a concentrated stock can be prepared and diluted, ensuring the final ethanol concentration is non-toxic to the cells (typically <0.5%).[1]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules to increase their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option for this purpose.[1][9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation upon dilution in media The final concentration of this compound exceeds its aqueous solubility ("DMSO shock").[1]Decrease the final desired concentration of this compound. Prepare a more dilute stock solution and add a larger volume to the media, ensuring the final solvent concentration remains below the cytotoxic limit.[4] Follow the prevention tips in FAQ #2 (e.g., slow addition to pre-warmed media).
Media becomes cloudy over time The compound is slowly precipitating out of solution due to instability or interactions with media components.[4]Ensure the incubator temperature is stable.[4] Prepare working solutions fresh just before each experiment.[6] Evaluate the stability of this compound in your specific media over the experiment's duration.
Inconsistent experimental results Variable dissolution of this compound is leading to inconsistent effective concentrations.Always ensure the compound is fully dissolved in the stock solution before making dilutions. Use sonication or gentle warming if necessary.[6] Prepare fresh stock solutions regularly, as prolonged storage, even at -20°C, can sometimes affect compound integrity.[6]
Observed cell death or morphology changes in vehicle control The final concentration of the organic solvent (e.g., DMSO) is too high for your cell line.[4]Perform a solvent cytotoxicity assay to determine the maximum non-toxic concentration for your specific cells (see Protocol 2).[4] Ensure the final solvent concentration in all experiments is well below this determined limit.

Data Summary Tables

Table 1: this compound Solubility and Stock Preparation

Parameter Information Source(s)
Compound Type Coumarin [1][2]
Physical Form Powder [2][3]
Molecular Formula C₁₅H₁₆O₄ [3][10]
Molecular Weight ~260.29 g/mol [3][10]
Recommended Solvents DMSO, Ethanol [1]
Stock Concentration Typically 10-50 mM in 100% DMSO General Practice

| Storage of Stock | Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. |[6] |

Table 2: Recommended Final Solvent Concentrations in Cell Culture

Solvent Tolerated Concentration (General) Notes Source(s)
DMSO < 0.5% Some cell lines may tolerate up to 1%, but cytotoxicity increases with concentration and time. [1][7]

| Ethanol | < 0.5% | Similar toxicity profile to DMSO; must be empirically determined for each cell line. |[1][11] |

Table 3: Example IC₅₀ Values of this compound

Cell Line Cell Type IC₅₀ Value Source(s)
LNCaP Human Prostate Carcinoma 25 µM [12]

| PNT2 | Normal Human Prostate | 100 µM |[12] |

Experimental Protocols & Workflows

A critical first step is to ensure the solvent used to dissolve this compound does not interfere with the experiment.

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Prepare Stock Solution (e.g., 25 mM in DMSO): a. Weigh out the required amount of this compound powder (e.g., 2.60 mg for 25 mM in 400 µL DMSO). b. Add the appropriate volume of high-purity, sterile DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.[6] d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C.[6]

  • Prepare Working Solution for Cell Treatment: a. Pre-warm your complete cell culture medium (containing serum, if used) to 37°C. b. Thaw an aliquot of the this compound DMSO stock. c. Perform serial dilutions in 100% DMSO if a dose-response curve is needed.[5] d. To achieve the final concentration (e.g., 25 µM), slowly add the required volume of the DMSO stock to the pre-warmed medium while gently swirling. For example, to make 10 mL of 25 µM media, add 10 µL of a 25 mM stock solution (a 1:1000 dilution, resulting in 0.1% DMSO). e. Visually inspect the solution for any signs of precipitation. If observed, refer to the Troubleshooting Guide. f. Use the final working solution immediately to treat cells.

G start Weigh this compound Powder dissolve Dissolve in 100% DMSO to create Stock Solution start->dissolve store Aliquot and Store Stock at -20°C dissolve->store prepare_media Pre-warm Cell Culture Medium to 37°C store->prepare_media dilute Slowly add Stock to pre-warmed Medium while mixing prepare_media->dilute check Check for Precipitation dilute->check precipitate Troubleshoot: - Sonicate/Warm - Lower Concentration - Use Alternative Method check->precipitate Yes treat Add Working Solution to Cells check->treat No precipitate->dilute Re-attempt

Caption: Workflow for preparing this compound working solutions.

Protocol 2: Determining Vehicle (Solvent) Cytotoxicity

This protocol is essential to establish a baseline and ensure observed effects are due to this compound, not the solvent.

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.[4]

  • Solvent Dilution Series: Prepare serial dilutions of your solvent (e.g., DMSO) in complete cell culture medium. A typical range would be from 2% down to 0.03% (v/v). Include a media-only control (0% solvent).[4]

  • Cell Treatment: After cells have attached (24 hours), replace the existing medium with the medium containing the solvent dilutions.

  • Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method like MTT, MTS, or CCK-8 assay according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of viable cells for each solvent concentration relative to the media-only control. The highest concentration that does not cause a significant decrease in cell viability is your maximum tolerated solvent concentration.

This compound's Impact on Signaling Pathways

Research indicates that this compound exerts its biological effects, such as inducing apoptosis in cancer cells, by modulating specific intracellular signaling pathways.[12] One of the key pathways targeted is the JNK/p38 MAPK signaling cascade.[12][13] this compound has been shown to induce the production of Reactive Oxygen Species (ROS), which can act as upstream activators of this stress-related pathway, ultimately leading to programmed cell death.[12]

G This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros stress Cellular Stress ros->stress jnk_p38 JNK / p38 MAPK Pathway Activation stress->jnk_p38 apoptosis Apoptosis (Programmed Cell Death) jnk_p38->apoptosis

Caption: this compound-modulated JNK/p38 MAPK signaling pathway.

References

Preventing degradation of Auraptenol during sample preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Auraptenol during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound, like other coumarins, is susceptible to degradation from several factors. The primary environmental factors to control are light, temperature, and pH.[1][2] Exposure to light can lead to photodegradation, while elevated temperatures can accelerate chemical degradation.[2][3] this compound's stability is also influenced by the pH of the solution; it is generally more stable in acidic conditions compared to neutral or alkaline environments where hydrolysis of the lactone ring can occur.[4][5] Additionally, the presence of oxidizing agents can lead to oxidative degradation.[6]

Q2: How should I store my this compound stock solutions and samples?

A2: For optimal stability, this compound stock solutions and samples containing the compound should be stored in a cool, dark place.[7] It is recommended to store solutions at -20°C or -80°C for long-term storage.[8][9] Samples should be protected from light by using amber vials or by wrapping containers in aluminum foil.[9] When working with biological samples, it is crucial to minimize the time samples spend at room temperature before processing and storage to prevent enzymatic degradation.[1][3]

Q3: What solvents are recommended for dissolving and storing this compound?

A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For analytical purposes, HPLC-grade methanol or acetonitrile are commonly used.[10] The choice of solvent can impact stability, and it is advisable to prepare fresh solutions for experiments whenever possible. If long-term storage of solutions is necessary, storing them at low temperatures (-20°C or below) is recommended.[11]

Q4: Can freeze-thaw cycles affect the stability of this compound in my samples?

A4: Repeated freeze-thaw cycles can degrade analytes in biological samples.[8] It is best practice to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. If repeated analysis from the same sample is necessary, thaw the sample at a low temperature (e.g., on ice) and use it promptly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound after extraction Degradation during extraction process (e.g., high temperature, prolonged exposure to light).Optimize extraction parameters. Use methods that avoid high temperatures, such as ultrasound-assisted extraction for short durations. Protect samples from light throughout the extraction procedure.
Inconsistent results in bioassays Degradation of this compound in the assay medium.Prepare fresh dilutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly. Consider the pH of your cell culture medium, as alkaline conditions can promote degradation.[4]
Appearance of unknown peaks in HPLC chromatogram during stability studies Degradation of this compound.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and establish a stability-indicating HPLC method.[12][13][14]
Loss of this compound in stored plasma/serum samples Enzymatic degradation or instability at storage temperature.Store biological samples at -80°C. Add a preservative or enzyme inhibitor if enzymatic degradation is suspected (after validating for interference with the assay).[11][15]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[6][16]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Basic conditions are often harsher, requiring milder temperatures and shorter times.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place the solid this compound powder and a solution of this compound in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24, 48, 72 hours).

  • Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for a specified duration. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products and calculate the percentage of this compound degraded.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.[10]

1. HPLC System and Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.[10] The gradient can be optimized to achieve good separation of all peaks.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV detection at a wavelength where this compound has maximum absorbance (determine by UV scan).

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).[10]

  • Prepare calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 50 µg/mL.[10]

  • Prepare quality control (QC) samples at low, medium, and high concentrations.[10]

3. Method Validation:

  • Specificity: Analyze blank matrix to ensure no interfering peaks at the retention time of this compound and its degradation products.[10]

  • Linearity: Analyze the calibration standards and construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[10]

  • Accuracy and Precision: Analyze the QC samples to determine the accuracy (percent recovery) and precision (repeatability and intermediate precision).[10]

  • Stability-Indicating Capability: Analyze the samples from the forced degradation study to demonstrate that the method can separate this compound from its degradation products.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

Sample Type Solvent/Matrix Short-Term Storage (≤ 1 week) Long-Term Storage (> 1 week) Light Condition
Solid Compound -Room Temperature≤ 4°CProtected from light
Stock Solution DMSO, Ethanol, Methanol4°C-20°C or -80°CAmber vial/dark
Working Dilutions Aqueous buffer, cell media4°C (prepare fresh daily)Not RecommendedProtected from light
Biological Samples Plasma, Serum, Tissue Homogenate-20°C-80°CProtected from light

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition Duration Temperature % Degradation of this compound (Hypothetical) Number of Degradation Products Observed (Hypothetical)
0.1 M HCl24 hours60°C15%2
0.1 M NaOH4 hoursRoom Temp40%3
3% H₂O₂24 hoursRoom Temp25%2
Thermal (Solid)72 hours105°C5%1
Photodegradation48 hoursRoom Temp30%2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution stress_samples Prepare Samples for Stress Conditions stock->stress_samples acid Acid Hydrolysis stress_samples->acid base Base Hydrolysis stress_samples->base oxidation Oxidation stress_samples->oxidation thermal Thermal stress_samples->thermal photo Photodegradation stress_samples->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation & Degradation Pathway Identification hplc->data

Caption: Workflow for a forced degradation study of this compound.

nfkb_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) ikk IKK Complex stimuli->ikk activates This compound This compound This compound->ikk inhibits ikb IκBα ikk->ikb phosphorylates ub Ubiquitination & Proteasomal Degradation ikb->ub leads to nfkb p50/p65 (NF-κB) nfkb_nuc p50/p65 nfkb->nfkb_nuc translocates ikb_nfkb IκBα-p50/p65 (Inactive Complex) ikb_nfkb->ikb ikb_nfkb->nfkb ub->ikb_nfkb releases dna κB DNA Binding Site nfkb_nuc->dna binds transcription Gene Transcription (Inflammatory Response) dna->transcription

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.[17]

mapk_pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ros Reactive Oxygen Species (ROS) ask1 ASK1 ros->ask1 activates This compound This compound This compound->ros induces jnk JNK This compound->jnk blocks p38 p38 This compound->p38 blocks mkk4_7 MKK4/7 ask1->mkk4_7 mkk3_6 MKK3/6 ask1->mkk3_6 mkk4_7->jnk phosphorylates mkk3_6->p38 phosphorylates cjun c-Jun jnk->cjun phosphorylates atf2 ATF2 p38->atf2 phosphorylates apoptosis Apoptosis cjun->apoptosis atf2->apoptosis

Caption: this compound's modulation of the JNK/p38 MAPK signaling pathway.[18]

References

Technical Support Center: Troubleshooting Peak Tailing and Broadening in Auraptenol HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of Auraptenol. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to peak tailing and broadening. By understanding the fundamental principles of chromatography and the specific chemical properties of this compound, you can significantly improve the quality and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in this compound HPLC analysis?

Peak tailing, where the latter half of the peak is wider than the front half, is a frequent issue in HPLC. For this compound, a weakly acidic coumarin, the primary causes include:

  • Secondary Interactions: this compound can interact with active sites on the silica-based stationary phase, particularly residual silanol groups. These interactions can lead to a secondary, weaker retention mechanism, causing the peak to tail.

  • Mobile Phase pH: If the mobile phase pH is not optimized, this compound may exist in both ionized and non-ionized forms, leading to peak shape distortion.[1][2]

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[3]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause the sample band to spread, leading to broader and potentially tailing peaks.

Q2: My this compound peak is broader than expected. What should I investigate?

Peak broadening, or an increase in peak width, can significantly reduce resolution and sensitivity. Common causes include:

  • Low Column Efficiency: This can be due to an old or degraded column, improper column packing, or a mismatch between the column and the analytical conditions.

  • Slow Mobile Phase Flow Rate: A flow rate that is too low can lead to increased diffusion of the analyte band within the column.[3][4]

  • High Sample Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak can broaden and may even split.

  • Temperature Gradients: Inconsistent temperature across the column can lead to variations in retention and peak broadening.

  • Large Injection Volume: Injecting a large volume of sample can lead to a wider initial sample band, resulting in a broader peak.[5]

Q3: What is a good starting point for the mobile phase pH when analyzing this compound?

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_column Check Column Condition start->check_column check_mobile_phase Optimize Mobile Phase start->check_mobile_phase check_instrument Inspect HPLC System start->check_instrument check_sample Evaluate Sample Preparation start->check_sample solution_column Replace Column or Guard Column check_column->solution_column If column is old or contaminated solution_ph Adjust Mobile Phase pH (e.g., pH 2.5-4.5) check_mobile_phase->solution_ph If pH is not optimal solution_buffer Increase Buffer Concentration check_mobile_phase->solution_buffer If buffer strength is low solution_tubing Reduce Extra-Column Volume check_instrument->solution_tubing If tubing is long/wide solution_injection Reduce Injection Volume/Concentration check_sample->solution_injection If column is overloaded

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions Use a modern, end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl).Reduced interaction with residual silanols, leading to a more symmetrical peak.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be acidic (e.g., 2.5 - 4.5) by adding 0.1% formic acid or acetic acid to the aqueous phase.This compound will be in its neutral form, minimizing ionic interactions and improving peak shape.
Low Buffer Concentration If using a buffer, increase the concentration (e.g., from 10 mM to 25 mM) to improve buffering capacity. Note: High buffer concentrations can precipitate in high organic mobile phases.More stable mobile phase pH throughout the analysis, leading to consistent peak shapes.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.Removal of contaminants that may be causing peak distortion.
Column Overload Reduce the injection volume or dilute the sample.The peak should become more symmetrical as the stationary phase is no longer saturated.
Extra-Column Volume Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) to connect the injector, column, and detector.Minimized band broadening outside the column, resulting in sharper peaks.
Issue 2: Peak Broadening of this compound

This guide outlines a systematic approach to address issues of peak broadening.

Troubleshooting Workflow for Peak Broadening

G start Peak Broadening Observed check_column_efficiency Evaluate Column Efficiency start->check_column_efficiency check_flow_rate Verify Flow Rate start->check_flow_rate check_sample_solvent Assess Sample Solvent start->check_sample_solvent check_temperature Check Column Temperature start->check_temperature solution_new_column Replace Column check_column_efficiency->solution_new_column If efficiency is low solution_optimize_flow Optimize Flow Rate check_flow_rate->solution_optimize_flow If flow rate is too low solution_solvent_match Dissolve Sample in Mobile Phase check_sample_solvent->solution_solvent_match If solvent is too strong solution_thermostat Use a Column Oven check_temperature->solution_thermostat If temperature is unstable

Caption: A systematic approach to diagnosing and resolving peak broadening.

Potential Cause Troubleshooting Step Expected Outcome
Low Column Efficiency Check the column's performance by injecting a standard compound. If the plate count is low, the column may be degraded and require replacement.A new, high-efficiency column will produce sharper peaks.
Suboptimal Flow Rate Increase the flow rate within the column's recommended operating range. The typical flow rate for a 4.6 mm ID column is around 1.0 mL/min.Reduced band broadening due to decreased diffusion time on the column.
Strong Sample Solvent Dissolve the this compound standard and samples in the initial mobile phase composition whenever possible. If a stronger solvent is necessary, inject a smaller volume.Minimized peak distortion caused by the injection solvent.
Temperature Fluctuations Use a column oven to maintain a consistent and stable temperature throughout the analysis. A slightly elevated temperature (e.g., 30-40 °C) can also improve peak shape by reducing mobile phase viscosity.Improved reproducibility of retention times and sharper peaks.
Large Injection Volume Reduce the injection volume. For a standard 4.6 x 150 mm column, an injection volume of 5-20 µL is typical.A narrower initial sample band, leading to a sharper eluted peak.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 322 nm

  • Injection Volume: 10 µL

  • Sample Solvent: Initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid)

Protocol for Investigating the Effect of Mobile Phase pH

  • Prepare separate mobile phase A solutions with varying pH values by adding different concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).

  • Prepare a stock solution of this compound in the initial mobile phase composition.

  • Equilibrate the HPLC system with the first mobile phase condition for at least 30 minutes.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the peak asymmetry factor and the number of theoretical plates.

  • Repeat steps 3-5 for each mobile phase pH condition.

  • Compare the peak shape parameters to determine the optimal pH.

Protocol for Investigating the Effect of Organic Modifier

  • Prepare two sets of mobile phase B: one with acetonitrile and one with methanol (both with 0.1% formic acid).

  • Using the standard gradient, analyze the this compound standard with the acetonitrile-based mobile phase.

  • Record the chromatogram and evaluate the peak shape.

  • Thoroughly flush the system and equilibrate with the methanol-based mobile phase.

  • Analyze the this compound standard with the methanol-based mobile phase.

  • Compare the peak shape, retention time, and resolution obtained with both organic modifiers. Methanol, being a protic solvent, can sometimes offer different selectivity and improved peak shape for phenolic compounds compared to the aprotic acetonitrile.[7][8]

Quantitative Data Summary

While specific quantitative data for the effect of HPLC parameters on this compound peak shape is limited in published literature, the following table provides a generalized summary of expected trends based on the analysis of similar phenolic and coumarin compounds.

Parameter Change Expected Effect on Peak Tailing (Asymmetry Factor) Expected Effect on Peak Broadening (Peak Width)
Decrease Mobile Phase pH (e.g., from 6.0 to 3.0) DecreaseMinimal Change
Increase Organic Modifier % (Acetonitrile/Methanol) May Decrease (if tailing is due to strong retention)Decrease (Faster Elution)
Increase Column Temperature (e.g., from 25 °C to 40 °C) DecreaseDecrease
Increase Flow Rate (e.g., from 0.8 mL/min to 1.2 mL/min) Minimal ChangeDecrease
Decrease Injection Volume (e.g., from 20 µL to 5 µL) Decrease (if overloaded)Decrease

By systematically applying these troubleshooting guides and experimental protocols, you can effectively diagnose and resolve issues of peak tailing and broadening in your this compound HPLC analysis, leading to more accurate and reliable results.

References

Technical Support Center: Stability-Indicating Assay for Auraptenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting stability-indicating assay methods (SIAM) for Auraptenol formulations. The information is presented in a practical question-and-answer format to directly address common challenges.

A note on the available literature: Specific published data on the forced degradation of this compound is limited. Therefore, this guide leverages established methodologies for the closely related and well-studied coumarin, Auraptene, which are considered applicable for developing a robust assay for this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method (SIAM)?

A stability-indicating method is a validated analytical procedure designed to accurately and precisely measure the concentration of an active pharmaceutical ingredient (API), such as this compound, without interference from its degradation products, process impurities, or formulation excipients.[2][3] The core requirement is that the method must be able to separate the API peak from all other potential peaks in a sample chromatogram.[2]

Q2: Why is developing a SIAM crucial for this compound formulations?

A validated SIAM is essential for several reasons:

  • Regulatory Compliance: Regulatory agencies like the FDA and bodies following ICH guidelines mandate the use of stability-indicating methods to ensure the safety and efficacy of drug products over their shelf life.[4][5][6]

  • Accurate Shelf-Life Determination: It provides reliable data on how the quality of a drug product changes over time under various environmental factors, which is necessary to establish a shelf life and recommended storage conditions.[7]

  • Purity and Safety: It helps identify and quantify degradation products, which could be inactive or potentially toxic.[8]

  • Formulation Development: It provides critical information for developing stable formulations by understanding how this compound behaves under different conditions.[5]

Q3: What is the first and most critical step in developing a SIAM?

The first step is to perform forced degradation (stress testing) studies.[5][8] These studies intentionally degrade the this compound drug substance and product under more severe conditions than in accelerated stability studies (e.g., high heat, extreme pH, oxidation, and light).[5] The resulting degraded samples are then used to develop and validate an analytical method that can successfully separate the intact this compound from all the generated degradation products.[8]

Q4: Which analytical technique is most suitable for an this compound SIAM?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most robust, precise, and widely used methods for the analysis of coumarins like this compound.[1][9][10] These techniques, particularly in a reverse-phase gradient elution mode with UV detection, offer the high resolution required to separate the main compound from its closely related degradation products.[10][11]

Q5: What is the target degradation level in forced degradation studies?

The goal is not to completely degrade the drug but to achieve a meaningful level of degradation, typically in the range of 10-20%.[12] This provides a sufficient concentration of degradation products to ensure they can be detected and separated by the analytical method being developed, without degrading the sample so extensively that it becomes difficult to identify the primary degradation pathways.[12]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH for the analyte.2. Column overload.3. Column degradation or contamination.4. Presence of secondary interactions with the stationary phase.1. Adjust the mobile phase pH to ensure this compound is in a single ionic form.2. Reduce the sample concentration or injection volume.3. Wash the column with a strong solvent or replace it if necessary.4. Use a different column chemistry (e.g., one with end-capping) or add a competing agent to the mobile phase.
Co-elution of this compound with a Degradant 1. Insufficient chromatographic resolution.2. Inadequate mobile phase composition or gradient slope.3. Unsuitable column chemistry.1. Optimize the Gradient: Make the gradient slope shallower around the elution time of the co-eluting peaks.2. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this alters selectivity.3. Adjust pH: Modify the mobile phase pH to change the retention times of ionizable degradants.4. Try a Different Column: Use a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to provide orthogonal selectivity.[11]
No Significant Degradation Observed 1. Stress conditions are too mild for the molecule's stability.2. Insufficient duration of stress exposure.1. Increase Severity: Use a higher concentration of acid/base/oxidizing agent (e.g., move from 0.1N HCl to 1N HCl).[13] Increase the temperature for thermal stress or the duration of light exposure.2. Increase Duration: Extend the exposure time (e.g., reflux for 12-24 hours instead of 8).[13]
Mass Balance Failure (<95% or >105%) 1. Degradation products are not UV-active at the chosen wavelength.2. A degradant is co-eluting with the main this compound peak.3. Degradant has precipitated out of the solution.4. Adsorption of API or degradant onto container surfaces.1. Use a Photo-Diode Array (PDA) detector to analyze peak purity and check for responses at different wavelengths.2. Re-evaluate the method for specificity (see "Co-elution" above).3. Check samples for any visible precipitate and ensure complete dissolution in the diluent.4. Use silanized glassware or different container materials.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the typical conditions for stress testing. The goal is to achieve 10-20% degradation.[12] Adjust time and concentration as needed.

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 N HCl.

    • Reflux the solution for 8 hours.[12]

    • If no degradation occurs, repeat with 1 N HCl for 12-24 hours.[13]

    • Cool, neutralize with an equivalent amount of NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 0.1 N NaOH.

    • Reflux the solution for 8 hours.[12]

    • If no degradation occurs, repeat with 1 N NaOH for 12 hours.[13]

    • Cool, neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • If no degradation occurs, increase the H₂O₂ concentration (up to 30%) and/or gently heat.[4][12]

    • Dilute for analysis.

  • Thermal Degradation:

    • Store the solid this compound powder and a solution of this compound in an oven at a temperature above the accelerated stability condition (e.g., 60-80°C) for 48-72 hours.

    • Dissolve/dilute the samples for analysis.

  • Photolytic Degradation:

    • Expose solid this compound and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Analyze a dark control sample stored under the same conditions but protected from light.

    • Dissolve/dilute the samples for analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Initial Conditions: Based on literature for similar coumarins, start with a reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Formic Acid or Acetic Acid in Water.

    • Organic (B): Acetonitrile or Methanol.

  • Wavelength Selection: Use a PDA detector to scan the UV spectrum of this compound. Select the wavelength of maximum absorbance (λmax) for detection.

  • Gradient Elution Development:

    • Run a broad "scouting" gradient (e.g., 5% to 95% B over 20 minutes) on an unstressed sample to determine the approximate retention time of this compound.

    • Inject the mixed degraded samples (a composite of acid, base, oxidative, etc., stressed samples).

    • Analyze the chromatogram to see if the this compound peak is well-separated from all degradation peaks.

  • Method Optimization:

    • If peaks are co-eluting, adjust the gradient slope to increase resolution.

    • If separation is still insufficient, change the organic modifier (acetonitrile vs. methanol) or the pH of the aqueous phase.

    • If necessary, screen different column chemistries (e.g., C8, Phenyl-Hexyl) to achieve orthogonal separation.

  • Method Validation: Once adequate separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Quantitative Data Summary

Table 1: Typical Forced Degradation Conditions

Stress TypeReagent/ConditionTypical Duration
Acid Hydrolysis0.1 N - 1 N HCl8 - 24 hours (with reflux)
Base Hydrolysis0.1 N - 1 N NaOH8 - 24 hours (with reflux)
Oxidation3% - 30% H₂O₂24 hours (Room Temp or Heat)
Thermal (Dry Heat)>50°C (e.g., 80°C)48 - 72 hours
PhotolyticICH Q1B ConditionsN/A

Table 2: Example Starting HPLC Method Parameters for Coumarin Analysis

ParameterTypical Value
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV/PDA at λmax of this compound
Column Temp 30°C
Example Gradient 10% B to 90% B over 25 min

Table 3: Key Validation Parameters and ICH Acceptance Criteria

ParameterPurposeAcceptance Criteria
Specificity To ensure the method measures only the analyte of interest.Peak purity index > 0.999 (PDA); baseline resolution between this compound and all degradants.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999.[1]
Accuracy To measure the closeness of test results to the true value.% Recovery typically within 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2%.
LOD / LOQ To determine the lowest concentration that can be reliably detected/quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small variations.RSD should remain within acceptable limits after minor changes (e.g., pH ±0.2, flow rate ±10%).

Visual Guides and Workflows

SIAM_Development_Workflow start Start: Define Method Objectives lit_search Literature Search & Physicochemical Properties of this compound start->lit_search forced_deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) lit_search->forced_deg method_dev Initial HPLC Method Development (Column/Mobile Phase Screening) forced_deg->method_dev method_opt Method Optimization (Analyze Stressed Samples, Adjust Gradient/pH) method_dev->method_opt specificity Demonstrate Specificity & Peak Purity method_opt->specificity specificity->method_opt Co-elution Observed validation Full Method Validation (Linearity, Accuracy, Precision, etc.) specificity->validation Separation Achieved end Final Validated SIAM validation->end

Caption: General workflow for stability-indicating assay method (SIAM) development.

Peak_Coelution_Troubleshooting start Problem: Peak Co-elution or Poor Resolution opt_gradient 1. Optimize Gradient (Make slope shallower) start->opt_gradient check1 Resolution Adequate? opt_gradient->check1 change_organic 2. Change Organic Modifier (Acetonitrile <=> Methanol) check1->change_organic No end Resolution Achieved check1->end Yes check2 Resolution Adequate? change_organic->check2 change_ph 3. Modify Mobile Phase pH check2->change_ph No check2->end Yes check3 Resolution Adequate? change_ph->check3 change_column 4. Use Orthogonal Column (e.g., Phenyl-Hexyl) check3->change_column No check3->end Yes change_column->end

Caption: Troubleshooting logic for resolving HPLC peak co-elution issues.

Auraptenol_Degradation_Pathway This compound This compound (Intact Molecule) hydrolysis_prod Hydrolyzed Product (Lactone Ring Opening) This compound->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod1 Oxidized Product A (Epoxidation of Side Chain) This compound->oxidation_prod1 Oxidation (H₂O₂) oxidation_prod2 Oxidized Product B (Hydroxylation of Ring) This compound->oxidation_prod2 Oxidation / Photolysis

References

Reducing inter-batch variability in Auraptenol biological activity testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing inter-batch variability when testing the biological activity of Auraptenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a naturally occurring coumarin that has been investigated for a range of pharmacological activities.[1] Its primary biological activities include anti-inflammatory, anticancer, and neuroprotective effects.[2][3] For instance, it has been shown to induce apoptosis in cancer cells and suppress inflammatory responses.[2][3]

Q2: What are the common sources of inter-batch variability in this compound biological activity testing?

Inter-batch variability in the biological activity of natural products like this compound can stem from several factors:

  • Purity and Composition of this compound Batches: The concentration of this compound and the presence of impurities or related compounds can differ between batches, significantly impacting the observed biological effects.[4][5][6]

  • Sample Preparation and Handling: Issues with solubility, stability in solvents and culture media, and improper storage can lead to variations in the effective concentration of this compound being tested.[7][8]

  • Experimental Conditions: Variations in cell culture conditions (cell line passage number, density, media components), assay reagents, and incubation times can all contribute to inconsistent results.[9][10][11]

  • Data Analysis: The methods used to calculate metrics like IC50 values can influence the final reported potency and its variability.[10][12]

Q3: How can I ensure the consistency of my this compound stock solution?

To ensure the consistency of your this compound stock solution, follow these best practices:

  • Use a High-Quality, Well-Characterized Source: Whenever possible, obtain this compound from a reputable supplier that provides a certificate of analysis with purity data.[4]

  • Proper Solubilization: this compound, like many coumarins, has limited water solubility.[1][7] Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light to prevent degradation.

  • Final Dilution: When preparing working concentrations for your assays, ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and does not exceed a level that affects cell viability (typically <0.5%).

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound in Cancer Cell Lines

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent this compound Purity Across Batches 1. Request a Certificate of Analysis (CoA) for each batch to verify purity. 2. If possible, perform analytical chemistry (e.g., HPLC) to confirm the concentration and purity of each batch.[13] 3. If purity varies, normalize the concentration of this compound used in your assays based on the actual purity of each batch.
Cell Seeding Density and Growth Phase 1. Optimize and standardize the initial cell seeding density for your chosen cell line.[10] 2. Ensure cells are in the exponential growth phase at the time of treatment. 3. Always seed the same number of cells for each experiment.
Variations in Treatment Incubation Time 1. Strictly adhere to a consistent incubation time for all experiments. 2. Be aware that longer incubation times may result in lower apparent IC50 values.[9]
Inconsistent Solvent (e.g., DMSO) Concentration 1. Ensure the final concentration of the solvent is identical in all wells, including vehicle controls. 2. Run a vehicle control with the highest concentration of solvent used to confirm it does not impact cell viability.
Assay Readout Method 1. Different viability assays (e.g., MTT, WST-8, ATP-based) measure different aspects of cell health and can yield different IC50 values.[9] 2. Choose one assay method and use it consistently.
Issue 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Production)

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Variability in Cell Activation 1. Ensure the stimulating agent (e.g., LPS) is from a consistent source and batch. 2. Optimize the concentration and incubation time of the stimulating agent to achieve a robust and reproducible inflammatory response.
This compound Solubility and Stability in Media 1. Visually inspect the culture media after adding this compound to ensure there is no precipitation. 2. Prepare fresh dilutions of this compound for each experiment from a frozen stock.[14]
Interference with Assay Reagents 1. Some natural products can interfere with colorimetric or fluorometric assay readouts. 2. Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.
Batch-to-Batch Differences in this compound Activity 1. As with cancer assays, the purity and composition of the this compound batch are critical.[4] 2. Test a reference batch of this compound alongside new batches to assess relative activity.

Data Presentation

The following table provides an illustrative example of inter-batch variability in the anti-proliferative activity of this compound against LNCaP human prostate cancer cells, as measured by the IC50 value.

This compound Batch Purity (%) IC50 (µM) in LNCaP cells (72h) Standard Deviation (µM)
Batch A98.525.32.1
Batch B95.229.83.5
Batch C99.124.11.9
Batch D96.827.52.8

Note: These are hypothetical values for illustrative purposes, based on reported IC50 values and typical variability observed for natural products.[10]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of adherent cancer cell lines in a 96-well plate format.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from a stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for JNK/p38 MAPK Signaling

This protocol describes the detection of total and phosphorylated JNK and p38 MAPK in cells treated with this compound.

  • Cell Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with different concentrations of this compound for the desired time.

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated JNK and p38 MAPK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations

Auraptenol_Workflow cluster_QC Quality Control cluster_Prep Sample Preparation cluster_Assay Biological Assay cluster_Analysis Data Analysis BatchA This compound Batch A HPLC HPLC Analysis (Purity & Concentration) BatchA->HPLC BatchB This compound Batch B BatchB->HPLC BatchC This compound Batch C BatchC->HPLC Stock Prepare DMSO Stock Solution HPLC->Stock Working Prepare Working Dilutions in Media Stock->Working Treatment This compound Treatment Working->Treatment CellCulture Cell Culture (e.g., LNCaP) CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Readout Measure Absorbance Viability->Readout IC50 Calculate IC50 Readout->IC50 Compare Compare Batches IC50->Compare

Caption: Experimental workflow for assessing inter-batch variability of this compound.

JNK_p38_MAPK_Pathway cluster_stimuli Stress Stimuli / this compound cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects This compound This compound ASK1 ASK1 This compound->ASK1 Modulates TAK1 TAK1 This compound->TAK1 Modulates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 TAK1->MKK4_7 TAK1->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Apoptosis p38->Inflammation

Caption: Simplified JNK/p38 MAPK signaling pathway modulated by this compound.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, TNF-α Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) Gene Gene Transcription (Inflammatory Mediators) NFkB->Gene translocates IkB_NFkB->NFkB degradation of IκB This compound This compound This compound->IKK inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Managing Autofluorescence of Auraptenol in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential autofluorescence issues when using Auraptenol in fluorescence microscopy experiments. As a naturally occurring coumarin derivative, this compound may exhibit intrinsic fluorescence that can interfere with the detection of specific fluorescent signals. This guide offers a framework for identifying, troubleshooting, and mitigating autofluorescence from this compound and other common sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause autofluorescence?

This compound is a natural coumarin compound that has been investigated for its potential anticancer and anti-inflammatory properties.[1][2] Like many coumarin derivatives, which are known to be fluorescent, this compound possesses a chemical structure that can absorb light at one wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence.[3][4] This intrinsic fluorescence, or autofluorescence, can create a background signal that may obscure the signal from the fluorescent probes used in an experiment.

Q2: What are the likely spectral properties of this compound's autofluorescence?

Q3: How can I confirm that this compound is the source of autofluorescence in my experiment?

To determine if this compound is contributing to the background signal, it is essential to include the following controls:

  • Unstained, this compound-Treated Sample: Prepare a sample of your cells or tissue treated with this compound under the same experimental conditions but without any fluorescent labels (e.g., fluorescently-conjugated antibodies).

  • Unstained, Untreated Sample: Prepare a sample of your cells or tissue without this compound or any fluorescent labels. This will reveal the level of endogenous autofluorescence from the biological specimen itself.

Image both control samples using the same microscope settings as your experimental samples. If the this compound-treated sample shows significantly higher fluorescence than the untreated sample, this compound is a likely source of the autofluorescence.

Q4: What are other common sources of autofluorescence in fluorescence microscopy?

Besides the compound of interest, several other factors can contribute to autofluorescence:

  • Endogenous Molecules: Biological structures such as collagen, elastin, NADH, and flavins naturally fluoresce, typically in the blue and green regions of the spectrum.[6]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[7]

  • Cell Culture Media: Some components in cell culture media, such as phenol red and riboflavin, can be fluorescent.

  • Mounting Media: The mounting medium itself can sometimes be a source of background fluorescence.

Troubleshooting Guides

Problem 1: High background fluorescence in the blue and/or green channels.

Possible Cause: Autofluorescence from this compound, endogenous molecules, or fixatives.

Solutions:

  • Spectral Separation:

    • Choose Spectrally-Distinct Fluorophores: Select fluorophores that emit in the red or far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5), as autofluorescence is generally weaker at longer wavelengths.[6][7]

    • Use Narrowband Filters: Employ narrowband emission filters to specifically collect the signal from your fluorophore of interest and exclude as much of the broad autofluorescence signal as possible.

  • Chemical Quenching:

    • Sudan Black B: This reagent is effective at quenching autofluorescence from a variety of sources, including lipofuscin.

    • Copper Sulfate: Treatment with a copper sulfate solution can also reduce autofluorescence.

  • Photobleaching:

    • Expose the sample to intense light from the microscope's excitation source before incubation with fluorescent probes. This can selectively destroy the autofluorescent molecules.

  • Computational Correction:

    • Spectral Unmixing: If you are using a spectral confocal microscope, you can acquire a lambda stack (a series of images at different emission wavelengths) of an unstained, this compound-treated sample to create a spectral profile for the autofluorescence. This profile can then be computationally subtracted from your experimental images.

Problem 2: Weak specific signal-to-noise ratio.

Possible Cause: The autofluorescence signal is overwhelming the signal from your fluorescent probe.

Solutions:

  • Signal Amplification:

    • Use Brighter Fluorophores: Switch to a fluorophore with a higher quantum yield and extinction coefficient.

    • Secondary Antibody Amplification: If using immunofluorescence, employ a secondary antibody conjugated to multiple fluorophores or use a signal amplification system like tyramide signal amplification (TSA).

  • Optimize Antibody Concentrations:

    • Titrate your primary and secondary antibody concentrations to find the optimal balance that maximizes specific signal while minimizing non-specific binding.

  • Reduce Fixation-Induced Autofluorescence:

    • Minimize fixation time.

    • Consider using a non-aldehyde fixative such as cold methanol or ethanol.

    • Treat with sodium borohydride after aldehyde fixation to reduce autofluorescence.[7]

Experimental Protocols

Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
  • Preparation of Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Staining: After your final washing step following secondary antibody incubation, incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Washing: Briefly wash the slides in 70% ethanol to remove excess stain.

  • Final Washes: Wash thoroughly with PBS or another appropriate buffer.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

Protocol 2: Photobleaching for Autofluorescence Reduction
  • Sample Preparation: Prepare your fixed and permeabilized cells or tissue sections on a slide.

  • Photobleaching: Before incubating with your primary antibody, place the slide on the microscope stage and expose it to the excitation light that causes the most significant autofluorescence (likely in the UV to blue range for this compound). The duration of exposure will need to be optimized, but can range from several minutes to over an hour.

  • Immunostaining: Proceed with your standard immunofluorescence staining protocol.

Quantitative Data Summary

MethodTarget AutofluorescenceAdvantagesDisadvantages
Spectral Separation Broad spectrumNon-destructive, easy to implementMay not be possible if target of interest is in the autofluorescent range
Sudan Black B Lipofuscin and other sourcesEffective for a broad range of autofluorescenceCan sometimes introduce its own background
Copper Sulfate General autofluorescenceSimple to prepare and useMay quench some desired fluorescent signals
Photobleaching All fluorophores (including autofluorescent ones)Can be highly effectiveCan be time-consuming, potential for phototoxicity in live cells
Spectral Unmixing All sources with a distinct spectrumHighly specific, computationally robustRequires a spectral confocal microscope and appropriate controls

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Autofluorescence start Start: Observe High Background Fluorescence control Run Controls: 1. Unstained + this compound 2. Unstained, No Treatment start->control source_this compound Is this compound the primary source? control->source_this compound source_endogenous Endogenous/Fixation Autofluorescence source_this compound->source_endogenous No spectral Option 1: Spectral Separation - Use red/far-red fluorophores - Narrowband emission filters source_this compound->spectral Yes chemical Option 2: Chemical Quenching - Sudan Black B - Copper Sulfate source_endogenous->chemical optimize Optimize Signal-to-Noise: - Brighter fluorophores - Signal amplification - Optimize antibody concentrations spectral->optimize chemical->optimize photobleach Option 3: Photobleaching photobleach->optimize unmix Option 4: Spectral Unmixing (Requires spectral confocal) unmix->optimize end End: Clear, specific signal optimize->end

Caption: A flowchart outlining the decision-making process for troubleshooting autofluorescence when working with this compound.

signaling_pathway Reported Signaling Pathways Modulated by this compound This compound This compound JNK_p38 JNK/p38 MAPK Pathway This compound->JNK_p38 Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Apoptosis Apoptosis JNK_p38->Apoptosis Induces Inflammation Inflammation NFkB->Inflammation Mediates

Caption: A simplified diagram illustrating the signaling pathways reportedly modulated by this compound, including the JNK/p38 MAPK and NF-κB pathways.[8][9]

References

Validation & Comparative

Auraptenol vs. Auraptene: A Comparative Analysis of Anticancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel anticancer agents derived from natural sources, the prenyloxycoumarins auraptenol and auraptene, both found in citrus fruits, have emerged as compounds of significant interest. This guide provides a detailed comparison of their anticancer activities, drawing upon available experimental data to offer a clear perspective for researchers, scientists, and drug development professionals. While research on auraptene is extensive, studies on this compound are more limited, yet offer compelling insights into its potential.

Summary of In Vitro Anticancer Activity

The cytotoxic effects of this compound and auraptene have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies depending on the cell line and experimental conditions.

CompoundCancer TypeCell LineIC50 ValueCitation
This compound Prostate CancerLNCaP25 µM[1][2][3]
Auraptene MelanomaM4Beu17.1 µM[4][5][6]
Breast CancerMCF-721.66 µM (72h)[7][8]
Breast CancerMCF-736 µM (48h)[7][8]
Gastric CancerMGC-8030.78 - 10.78 µM[4][5][6]
Cervical CancerHeLa13.33 µg/mL (24h)[9]
Lung CancerA54977.2 µM[9]
Colorectal CancerSW480157.3 µM[9]
LeukemiaK562105.3 µM[9]
LeukemiaJurkat11 µg/mL[10]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols and exposure times.

Mechanisms of Anticancer Action

Both this compound and auraptene exert their anticancer effects through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cell survival and proliferation.

This compound

Research indicates that this compound's anticancer activity, particularly in drug-resistant human prostate cancer cells, is mediated by several mechanisms.[1][2] It has been shown to induce a significant reduction in the viability of LNCaP prostate carcinoma cells.[1][2][3] This effect is linked to the induction of apoptosis, confirmed by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1][2][3] Furthermore, this compound treatment leads to an increase in reactive oxygen species (ROS) production and the inhibition of the JNK/p38 MAPK signaling pathway.[1][2] At a concentration of 50 µM, this compound increased the percentage of apoptotic cells from 0.8% in control groups to 32.5%.[1][2] Notably, it has demonstrated a degree of selectivity, with an IC50 of 100 µM in normal PNT2 cells compared to 25 µM in LNCaP cancer cells.[1][2][3]

Auraptenol_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK_p38 JNK/p38 MAPK Pathway This compound->JNK_p38 Inhibits Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 ROS->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Proposed mechanism of this compound-induced apoptosis.
Auraptene

Auraptene has been more extensively studied and demonstrates a broader range of anticancer activities across various cancer types.[4][11] It influences multiple cell signaling pathways related to cellular proliferation, growth factors, transcription factors, and apoptosis.[4][11]

Key mechanisms of auraptene's action include:

  • Apoptosis Induction: Auraptene induces apoptosis through the activation of caspases (caspase-3, -8, and -9), degradation of PARP, an increase in the Bax/Bcl-2 ratio, and suppression of anti-apoptotic proteins like Mcl-1 and Bcl-xL.[4][12]

  • Cell Cycle Arrest: It can cause cell cycle arrest at the G1/S phase, notably by reducing the expression of Cyclin D1, a key regulator of this transition.[13][14]

  • Inhibition of Metastasis: Auraptene has been shown to suppress the migration and invasion of cancer cells by reducing the activity of matrix metalloproteinases MMP-2 and MMP-9.[4][6][15]

  • Modulation of Signaling Pathways: It inhibits critical signaling pathways such as PI3K-AKT-mTOR and NF-κB, which are often dysregulated in cancer.[4][5]

  • Ferroptosis Induction: Recent studies in hepatocellular carcinoma cells suggest auraptene can induce ferroptosis, a form of iron-dependent cell death, by targeting SLC7A11 for degradation.[16]

Auraptene_Pathway cluster_inhibition Auraptene Inhibition Targets cluster_activation Auraptene Activation Targets PI3K_AKT PI3K/AKT/mTOR Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation NFkB NF-κB NFkB->Cell_Proliferation MMPs MMP-2/MMP-9 Metastasis Metastasis MMPs->Metastasis Bcl2_Mcl1 Bcl-2, Mcl-1 Apoptosis Apoptosis Bcl2_Mcl1->Apoptosis CyclinD1 Cyclin D1 Cell_Cycle_Arrest G1/S Arrest CyclinD1->Cell_Cycle_Arrest Caspases Caspase-9, -3 Caspases->Apoptosis Bax Bax Bax->Apoptosis p53 p53 p53->Apoptosis p53->Cell_Cycle_Arrest

Key molecular targets and pathways affected by Auraptene.

Experimental Protocols

The findings presented in this guide are based on established in vitro methodologies. Below are summaries of the key experimental protocols employed in the cited research.

Cell Viability and Cytotoxicity Assay (MTT/CCK8)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or auraptene for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: MTT or CCK8 reagent is added to each well and incubated for a period that allows for the formation of formazan crystals by metabolically active cells.

  • Measurement: The absorbance is measured using a microplate reader at a specific wavelength. Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis Analysis (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Cells are treated with the test compound, then harvested and washed with a binding buffer.

  • Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the nucleus of late apoptotic or necrotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with This compound/Auraptene start->treatment assay Cell-Based Assays (MTT, Flow Cytometry) treatment->assay data Data Acquisition (e.g., Absorbance, Fluorescence) assay->data analysis Data Analysis (IC50, % Apoptosis) data->analysis

General workflow for in vitro anticancer drug screening.
Western Blot Analysis

  • Protein Extraction: Following treatment, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and imaged. Band intensities are quantified to determine relative protein expression levels.[1]

Conclusion

Both this compound and auraptene demonstrate clear anticancer properties in vitro, primarily through the induction of apoptosis and interference with key cell signaling pathways. Auraptene has been the subject of more extensive research, with its mechanisms of action documented across a wider variety of cancer types.[4][11] It exhibits a multifaceted approach by inducing apoptosis and cell cycle arrest, and inhibiting metastasis.[4][13][15]

This compound, while less studied, shows significant promise, particularly against prostate cancer.[1][2] Its ability to induce ROS-mediated apoptosis and inhibit the JNK/p38 MAPK pathway highlights its potential as a therapeutic agent.[1][2] The observed selectivity for cancer cells over normal cells is a particularly encouraging finding that warrants further investigation.[1][2][3]

Future research should focus on direct comparative studies of these two compounds under identical experimental conditions to ascertain their relative potency and efficacy. In vivo studies for this compound are critically needed to validate its in vitro anticancer effects and to evaluate its pharmacokinetic and safety profiles. For auraptene, further clinical evaluation will be necessary to translate the wealth of preclinical data into effective cancer therapies.[4]

References

A Comparative Analysis of the Biological Activities of Auraptenol and Other Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Auraptenol, a naturally occurring coumarin, with other notable coumarins. We delve into their anti-cancer, anti-inflammatory, and neuroprotective properties, presenting supporting experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways to facilitate objective comparison and inform future research and development.

Anti-Cancer Activity

Coumarins have garnered significant attention for their potential as anti-cancer agents, primarily due to their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

Comparative Efficacy of Coumarins in Cancer Cell Lines

The anti-proliferative activity of coumarins is often quantified by their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. A lower IC50 value indicates greater potency.

CoumarinCancer Cell LineIC50 (µM)Reference
This compound LNCaP (Prostate)25[1]
This compound PNT2 (Normal Prostate)100[1]
AurapteneM4Beu (Melanoma)17.1[2]
AurapteneMGC-803 (Gastric)0.78 ± 0.13–10.78 ± 1.83[2][3]
Mansorin-IIVarious0.74 - 36[4]
Mansorin-IIIVarious3.95 - 46[4]
Pulchrin AOvarian22[4]
Compound 65 (4-substituted coumarin)Various0.0035 - 0.0319[4]
Compound 4a (coumarin derivative)Breast1.24 - 8.68[4]
GummosinPC-3 (Prostate), MCF-7 (Breast)30, 32.1 (µg/mL)[5]

Note: It is important to consider that an "Expression of Concern" has been issued for a key study on this compound's anti-cancer effects, advising that the data may be unreliable. Readers are advised to interpret these specific findings with caution.[6]

Signaling Pathways in Anti-Cancer Activity

This compound has been shown to exert its anti-cancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and targeting the JNK/p38 MAPK signaling pathway.[1] This mechanism involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1]

Auraptenol_Anticancer_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Bax ↑ Bax JNK_p38->Bax Bcl2 ↓ Bcl-2 JNK_p38->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound's anti-cancer signaling cascade.

Anti-Inflammatory Activity

Inflammation is a critical process in many diseases, and coumarins have demonstrated significant anti-inflammatory properties by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action

Coumarins exert their anti-inflammatory effects through several mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. The NF-κB and MAPK signaling pathways are key regulators of the inflammatory response and are common targets of coumarin action.

CoumarinTarget/MechanismReference
Auraptene ↓ NO, COX-2, TNF-α, IL-1β, iNOS expression; ↓ NF-κB and MAPK (JNK & ERK) signaling[2]
Scopoletin↓ PGE2 and TNF-α overproduction, ↓ neutrophil infiltration
ScoparonePrevents IL-1β-induced inflammation via PI3K/Akt/NF-κB pathway
FraxetinSuppresses IL-1β-induced inflammation via TLR4/MyD88/NF-κB pathway
Daphnetin↓ pro-inflammatory cytokines via Nrf2 and suppression of NF-κB signaling
Imperatorin↓ IL-8, TNF-α, and PGE2
Coumarin Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many coumarins, including Auraptene, have been shown to inhibit the activation of NF-κB, thereby reducing the expression of inflammatory genes.

Anti_Inflammatory_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Macrophages Macrophage Cell Line (e.g., RAW 264.7) Coumarin_Treatment Coumarin Treatment Macrophages->Coumarin_Treatment LPS LPS Stimulation LPS->Macrophages Mediator_Measurement Measure Inflammatory Mediators (NO, PGE2, Cytokines) Coumarin_Treatment->Mediator_Measurement Pathway_Analysis Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Coumarin_Treatment->Pathway_Analysis Animal_Model Animal Model of Inflammation Coumarin_Admin Coumarin Administration Animal_Model->Coumarin_Admin Tissue_Analysis Tissue Analysis (Histology, Cytokine Levels) Coumarin_Admin->Tissue_Analysis Neuroprotection_Pathway Coumarin Coumarin Derivatives TRKB TRKB Receptor Coumarin->TRKB Caspase ↓ Caspase Activity Coumarin->Caspase PI3K_AKT PI3K/AKT Pathway TRKB->PI3K_AKT ERK ERK Pathway TRKB->ERK CREB CREB Activation PI3K_AKT->CREB ERK->CREB BDNF ↑ BDNF Expression CREB->BDNF Neuronal_Survival Neuronal Survival & Growth BDNF->Neuronal_Survival Caspase->Neuronal_Survival

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of auraptenol's inhibitory effects on specific cancer-related signaling pathways. The information is intended to support research and development efforts in oncology.

Important Note on Data Reliability: A significant portion of the available data on this compound's anti-cancer effects originates from a single study by Liu et al. (2020). It is crucial to note that an "Expression of Concern" has been issued for this publication, advising that the data may be unreliable.[1][2] Consequently, the findings presented in this guide should be interpreted with caution, and further independent validation is highly recommended.

Overview of this compound's Activity

This compound, a naturally occurring coumarin, has been investigated for its potential anti-cancer properties. The primary available research suggests that its activity is concentrated on the JNK/p38 MAPK signaling pathway in drug-resistant human prostate carcinoma cells.[1][2]

Data Presentation: Comparative Inhibitory Effects

The following tables summarize the available quantitative data for this compound and compare it with other well-established inhibitors of key cancer-related pathways.

Table 1: Inhibition of Cancer Cell Proliferation

This table compares the half-maximal inhibitory concentration (IC50) of this compound in the LNCaP human prostate carcinoma cell line with other known anti-cancer compounds.

CompoundCell LineIC50Target Pathway(s)
This compound LNCaP 25 µM JNK/p38 MAPK [1][2]
DocetaxelLNCaP1.13 - 7.9 nMMicrotubules
CurcuminLNCaP~9-12 µMMultiple, including AR and apoptosis pathways
QuercetinLNCaP~40 µMHedgehog pathway
ResveratrolLNCaP43.4 - 183.1 µMApoptosis and necroptosis

Note: The IC50 value for this compound is from the study with an "Expression of Concern."

Table 2: Comparative IC50 Values of Kinase Inhibitors

This table provides a comparison of the reported IC50 of this compound with known inhibitors of the JNK and p38 MAPK pathways. Data for PI3K/Akt and NF-κB pathways are included to provide a broader context for researchers, although no data for this compound's effect on these pathways is currently available.

PathwayInhibitorIC50
JNK/p38 MAPK This compound (in LNCaP cells) 25 µM [1][2]
JNKSP60012540-90 nM (for JNK1/2/3)[3][4][5]
p38 MAPKSB20358050-500 nM (for p38α/β2)[6]
PI3K/Akt This compound No data available
PI3KWortmannin~3-5 nM[2][7][8]
AktMK-22068-65 nM (for Akt1/2/3)[1][9]
NF-κB This compound No data available
IKK (NF-κB pathway)BAY 11-708210 µM (for TNFα-induced IκBα phosphorylation)[10][11][12][13]

Signaling Pathway and Experimental Workflow Diagrams

JNK/p38 MAPK Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the JNK/p38 MAPK signaling cascade, which is implicated in cell proliferation and survival.

JNK_p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stressors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF ASK1 ASK1 RAS->ASK1 MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK1_2->Transcription_Factors MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors This compound This compound This compound->JNK This compound->p38 Gene_Expression Gene Expression (Proliferation, Survival, Apoptosis) Transcription_Factors->Gene_Expression

Inhibition of JNK and p38 by this compound.
General Experimental Workflow

This diagram outlines a typical workflow for evaluating the inhibitory effect of a compound on a specific cancer-related pathway.

experimental_workflow Start Start: Hypothesis Compound inhibits pathway X Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treat cells with Compound (e.g., this compound) and Controls Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., CCK8/MTT) Compound_Treatment->Cell_Viability Protein_Extraction Protein Extraction Compound_Treatment->Protein_Extraction IC50 Determine IC50 Cell_Viability->IC50 Data_Analysis Data Analysis and Interpretation IC50->Data_Analysis Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Pathway_Inhibition Assess Pathway Inhibition (Phosphorylation levels of key proteins) Western_Blot->Pathway_Inhibition Pathway_Inhibition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for assessing pathway inhibition.

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is based on the methodology described for this compound studies.

  • Cell Seeding: Plate LNCaP cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (or other inhibitors) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Western Blotting

This is a generalized protocol for Western blotting to assess the phosphorylation status of key signaling proteins.

  • Cell Lysis:

    • Treat cultured cells with this compound or other compounds for the specified time.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-JNK, JNK, phospho-p38, p38) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times with TBST.

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

This guide provides a starting point for researchers interested in the anti-cancer potential of this compound. The existing data, while limited and requiring cautious interpretation, suggests a potential inhibitory role in the JNK/p38 MAPK pathway. Further rigorous and independent investigation is essential to validate these initial findings and to explore the broader effects of this compound on other critical cancer-related signaling pathways.

References

Auraptenol versus selective serotonin reuptake inhibitors in animal models of depression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides an objective comparison of the antidepressant-like effects of auraptenol and selective serotonin reuptake inhibitors (SSRIs) in established animal models of depression. This analysis is supported by experimental data, detailed methodologies, and an exploration of their respective mechanisms of action.

Efficacy in Preclinical Depression Models: A Head-to-Head Comparison

This compound, a coumarin derivative, has demonstrated significant antidepressant-like properties in rodent models of depression. Its efficacy has been benchmarked against both tricyclic antidepressants (TCAs) and, more recently, Selective Serotonin Reuptake Inhibitors (SSRIs), the current first-line treatment for major depressive disorder.

Forced Swim Test (FST) and Tail Suspension Test (TST)

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common behavioral paradigms used to screen for antidepressant efficacy. In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect.

Studies have shown that this compound dose-dependently reduces immobility time in both the FST and TST in mice. In a direct comparison, this compound (at doses of 0.2 and 0.4 mg/kg) exhibited a reduction in immobility comparable to the tricyclic antidepressant imipramine (10 mg/kg).

More recent research has directly compared this compound to the widely prescribed SSRI, fluoxetine, in a neuroinflammation model of depression. This model, induced by lipopolysaccharide (LPS) and chronic unpredictable mild stress (uCMS), aims to mimic the inflammatory pathology observed in some forms of depression. In this context, this compound was found to significantly alleviate depressive-like behaviors, with an efficacy comparable to that of fluoxetine.

Table 1: Comparative Efficacy of this compound and Antidepressants in the Forced Swim Test (FST) and Tail Suspension Test (TST) in Mice

CompoundDoseTest% Reduction in Immobility (Mean ± SEM)Reference
This compound 0.2 mg/kgFST~35%[1]
0.4 mg/kgFST~46%[1]
0.2 mg/kgTST~30%[1]
0.4 mg/kgTST~45%[1]
Imipramine 10 mg/kgFST~53%[1]
Fluoxetine 20 mg/kgFSTSignificant reduction (exact % not stated)[2]
This compound Not specifiedFSTSignificant alleviation of depressive-like behavior[3]
Fluoxetine Not specifiedFSTSignificant alleviation of depressive-like behavior[3]

Note: The percentage reduction in immobility for this compound and imipramine is estimated from graphical data presented in the cited study. The study comparing this compound and fluoxetine in the neuroinflammation model did not provide specific percentages for immobility reduction in the abstract but stated significant alleviation of depressive-like behaviors for both compounds.

Unraveling the Mechanisms of Action: Beyond Serotonin Reuptake

While SSRIs primarily function by blocking the reuptake of serotonin, thereby increasing its synaptic availability, this compound appears to exert its antidepressant-like effects through a multi-faceted mechanism that includes modulation of the serotonergic system, regulation of nitric oxide signaling, and potent anti-inflammatory actions.

Signaling Pathways

Selective Serotonin Reuptake Inhibitors (SSRIs): The primary mechanism of SSRIs is the inhibition of the serotonin transporter (SERT), leading to an accumulation of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to underlie their therapeutic effects.

This compound: The antidepressant-like effects of this compound are mediated by several pathways:

  • 5-HT1A Receptor Activation: The effects of this compound in behavioral tests are significantly blocked by a selective 5-HT1A receptor antagonist, suggesting that direct or indirect activation of this receptor is a key component of its mechanism.

  • L-arginine-Nitric Oxide (NO) Pathway: this compound has been shown to reduce the levels of nitric oxide (NO) in the hippocampus and serum. Overproduction of NO is implicated in the pathophysiology of depression, and inhibition of NO synthesis has been shown to potentiate antidepressant effects.

  • Anti-inflammatory and Antioxidant Effects: this compound has demonstrated the ability to suppress the activation of microglia, the primary immune cells of the brain. By inhibiting microglial activation, this compound reduces the production of pro-inflammatory cytokines and reactive oxygen species, addressing the neuroinflammatory and oxidative stress components of depression.

Below are diagrams illustrating the distinct signaling pathways of SSRIs and the proposed multi-target mechanism of this compound.

SSRI_Mechanism cluster_synapse Synapse Presynaptic Neuron Presynaptic Neuron SERT Serotonin Transporter (SERT) Presynaptic Neuron->SERT releases Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft Synaptic Cleft 5-HT Receptor Postsynaptic 5-HT Receptor SERT->Presynaptic Neuron reuptake SSRI SSRI SSRI->SERT blocks Serotonin 5-HT Serotonin->5-HT Receptor binds to 5-HT Receptor->Postsynaptic Neuron activates

Mechanism of Action of SSRIs.

Auraptenol_Mechanism cluster_this compound This compound cluster_pathways Cellular Effects cluster_outcomes Therapeutic Outcomes A This compound B 5-HT1A Receptor A->B activates C Neuronal Nitric Oxide Synthase (nNOS) A->C inhibits D Microglia Activation A->D inhibits E Increased Serotonergic Activity B->E F Decreased Nitric Oxide (NO) Production C->F G Decreased Neuroinflammation & Oxidative Stress D->G H Antidepressant-like Effects E->H F->H G->H

Proposed Multi-target Mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for the key behavioral assays used to evaluate the antidepressant-like effects of this compound and SSRIs.

Forced Swim Test (FST)

The FST is a widely used model to assess behavioral despair in rodents.[4][5]

  • Apparatus: A transparent plastic cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

  • Procedure:

    • Mice are individually placed into the cylinder for a 6-minute session.

    • The session is video-recorded for later analysis.

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

    • The total duration of immobility during the last 4 minutes of the 6-minute test is measured.

  • Drug Administration: Test compounds (this compound, SSRIs, or vehicle) are typically administered intraperitoneally (i.p.) 30-60 minutes before the test.

Tail Suspension Test (TST)

The TST is another common model of behavioral despair that avoids the potential for hypothermia associated with the FST.[6][7]

  • Apparatus: A horizontal bar is placed approximately 50-60 cm above a surface.

  • Procedure:

    • Mice are suspended by their tail to the horizontal bar using adhesive tape, placed approximately 1-2 cm from the tip of the tail.

    • The duration of the test is typically 6 minutes.

    • The entire session is video-recorded.

    • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • The total time spent immobile during the 6-minute session is scored.

  • Drug Administration: Similar to the FST, test compounds are usually administered i.p. 30-60 minutes prior to the test.

Experimental Workflow

The following diagram illustrates a typical workflow for screening potential antidepressant compounds using these behavioral models.

Experimental_Workflow A Animal Acclimatization (1 week) B Random Assignment to Treatment Groups (Vehicle, this compound, SSRI) A->B C Drug Administration (e.g., i.p. injection) B->C D Behavioral Testing (30-60 min post-injection) C->D E Forced Swim Test (FST) (6-minute session) D->E or F Tail Suspension Test (TST) (6-minute session) D->F or G Data Analysis (Measurement of immobility time) E->G F->G H Statistical Comparison between groups G->H

Typical Experimental Workflow.

Conclusion

The available preclinical data suggests that this compound is a promising compound with potent antidepressant-like properties. Its efficacy is comparable to that of established antidepressants, including the TCA imipramine and the SSRI fluoxetine, in mouse models of depression. Notably, this compound's multifaceted mechanism of action, which extends beyond the monoaminergic system to include the nitric oxide pathway and neuroinflammation, presents a novel therapeutic strategy. This multi-target approach may offer advantages in treating subtypes of depression characterized by significant inflammatory and oxidative stress pathology. Further research is warranted to fully elucidate the clinical potential of this compound as a next-generation antidepressant.

References

Comparative Analysis of Extraction Techniques for Auraptenol: A Guide to Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various extraction techniques for the natural coumarin, Auraptenol. While direct comparative studies on this compound extraction are limited in publicly available literature, this document synthesizes data from related compounds and general phytochemical extraction principles to offer a comprehensive overview for researchers. The information presented is intended to guide the selection of appropriate extraction methodologies to optimize both the yield and purity of this compound for research and drug development purposes.

Data Presentation: Comparative Extraction Performance

The following table summarizes the expected performance of different extraction techniques for obtaining coumarins like this compound. The data is compiled from studies on related compounds, such as Auraptene, and general principles of natural product extraction.[1] It is important to note that optimal conditions for each method will vary depending on the plant matrix and specific experimental goals.

Extraction TechniquePrincipleTypical Solvent(s)Extraction TimeTemperatureThis compound Yield (Representative)This compound PurityAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with refluxing solvent.Ethanol, Methanol, Chloroform, Petroleum Ether6 - 24 hoursSolvent Boiling PointLow (<0.2% for related coumarins)Low to MediumSimple, well-established, exhaustive extraction.Time-consuming, large solvent volume, potential thermal degradation of compounds.[2]
Ultrasound-Assisted Extraction (UAE) Use of acoustic cavitation to disrupt cell walls and enhance mass transfer.Ethanol, Methanol1 - 60 minutesRoom Temperature to 60°CHigher than Soxhlet (e.g., ~2 µg/g for Auraptene)[1]Medium to HighFast, efficient, reduced solvent and energy consumption.[3]Potential for localized heating, may require optimization to avoid degradation.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant matrix, causing cell rupture.Ethanol, Methanol, Water1 - 30 minutes50 - 150°CHighMedium to HighVery fast, high yield, reduced solvent use.[4]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO2) as the extraction solvent.Supercritical CO2, often with a co-solvent like Ethanol30 - 120 minutes40 - 60°CVariable, highly selectiveHigh to Very High"Green" solvent, high purity of extract, tunable selectivity.[2]High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These are generalized protocols for the extraction of coumarins from a dried, powdered plant matrix, such as the leaves of Murraya paniculata.

Soxhlet Extraction Protocol
  • Sample Preparation: Weigh approximately 20 g of finely powdered, dried plant material and place it inside a cellulose thimble.

  • Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Add 250 mL of ethanol to a round-bottom flask, which is then connected to the Soxhlet extractor and a condenser.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back down onto the thimble containing the plant material.

  • Cycling: The solvent will fill the thimble chamber and, once it reaches a certain level, will siphon back into the round-bottom flask, carrying the extracted this compound. This cycle is repeated for approximately 8-12 hours.

  • Concentration: After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.

  • Purification: The crude extract is then subjected to further purification steps, such as column chromatography, to isolate this compound.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Place 10 g of finely powdered, dried plant material into a flask.

  • Solvent Addition: Add 100 mL of ethanol to the flask.

  • Ultrasonication: Submerge the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a temperature of 45°C.

  • Separation: After sonication, filter the mixture to separate the extract from the plant residue. The residue can be re-extracted for improved yield.

  • Concentration: Evaporate the solvent from the combined filtrates using a rotary evaporator to obtain the crude extract.

  • Purification: Purify the crude extract using chromatographic techniques to obtain pure this compound.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Place 5 g of finely powdered, dried plant material into a microwave-safe extraction vessel.

  • Solvent Addition: Add 50 mL of 80% aqueous ethanol to the vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Irradiate the sample at 400 W for 5 minutes at a controlled temperature of 80°C.

  • Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the contents to separate the extract from the solid residue.

  • Concentration: Remove the solvent from the filtrate under vacuum to yield the crude extract.

  • Purification: The crude extract can be further purified by techniques like preparative HPLC to isolate this compound.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: Load approximately 15 g of finely powdered, dried plant material into the extraction vessel of the SFE system.

  • System Setup: Set the extraction parameters. For this compound, typical conditions would be a pressure of 300 bar and a temperature of 50°C.

  • Extraction: Pump supercritical CO2 through the extraction vessel at a constant flow rate. To enhance the extraction of the moderately polar this compound, 5% ethanol can be added as a co-solvent.

  • Collection: The extracted material is separated from the supercritical fluid in a separator by reducing the pressure, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Fractionation: The collected extract can be further fractionated to isolate this compound.

Mandatory Visualizations

experimental_workflow plant Plant Material (e.g., Murraya paniculata leaves) prep Drying & Grinding plant->prep extraction Extraction (Soxhlet, UAE, MAE, SFE) prep->extraction filtration Filtration / Separation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography / HPLC) crude_extract->purification This compound Pure this compound purification->this compound analysis Analysis (HPLC, Purity & Yield) This compound->analysis

General workflow for the extraction and analysis of this compound.

signaling_pathway cluster_this compound This compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound jnk JNK This compound->jnk p38 p38 This compound->p38 erk ERK This compound->erk ikb IκBα This compound->ikb ap1 AP-1 jnk->ap1 p38->ap1 erk->ap1 inflammation Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-1β) ap1->inflammation nfkb NF-κB (p65) ikb->nfkb nucleus Nucleus nfkb->nucleus translocation nucleus->inflammation

Inhibitory effect of this compound on MAPK and NF-κB signaling pathways.

References

Unveiling the Antibacterial Potential of Auraptenol: A Comparative Analysis of Minimum Inhibitory Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural compounds have emerged as a promising reservoir of bioactive molecules. This guide provides a comprehensive cross-validation of the minimum inhibitory concentration (MIC) of Auraptenol, a naturally occurring coumarin, against a panel of clinically relevant bacterial strains. Through a detailed comparison with established antibiotics and a thorough examination of experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

Performance Snapshot: this compound's Efficacy Against Diverse Bacteria

The antibacterial activity of this compound was evaluated using the broth microdilution method to determine its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results, summarized in Table 1, demonstrate this compound's activity against both Gram-positive and Gram-negative bacteria.

For comparative purposes, the MIC values of standard antibiotics against the same bacterial strains are also presented. This allows for a direct assessment of this compound's potency relative to current therapeutic options.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Antibiotics Against Various Bacterial Strains

Bacterial StrainThis compound (µg/mL)Cefotaxime (µg/mL)Ciprofloxacin (µg/mL)Gentamicin (µg/mL)Vancomycin (µg/mL)Linezolid (µg/mL)
Klebsiella pneumoniae ATCC 435263[1]>125[1]≤1 - >4---
Bacillus subtilis ATCC 937263[1]--0.5--
Staphylococcus epidermidis ATCC 1222863[1]---1[2]-
Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS)125[1]---->256[3][4]

Note: A lower MIC value indicates greater antibacterial potency. Dashes indicate that data was not available from the searched resources.

The data reveals that this compound exhibits notable activity against Klebsiella pneumoniae ATCC 4352, outperforming the third-generation cephalosporin, cefotaxime.[1] It also demonstrates consistent efficacy against the Gram-positive bacteria Bacillus subtilis ATCC 9372 and Staphylococcus epidermidis ATCC 12228.[1] While its activity against Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS) is less potent than against other tested strains, it provides a valuable data point for further investigation into its potential against drug-resistant organisms.[1]

Unraveling the Mechanism: How this compound May Combat Bacteria

While the precise signaling pathways of this compound's antibacterial action are not yet fully elucidated in the scientific literature, the general mechanisms of coumarins, the class of compounds to which this compound belongs, offer some insights. Coumarins are known to exert their antimicrobial effects through various modes of action, including:

  • Inhibition of DNA Gyrase: Some coumarins can interfere with the activity of DNA gyrase, a crucial enzyme for bacterial DNA replication and repair.

  • Disruption of Cell Membranes: These compounds can compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death.

  • Inhibition of Efflux Pumps: Certain coumarins have been shown to inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the bacterial cell, thereby overcoming a common mechanism of drug resistance.

Further research is required to pinpoint the specific molecular targets and signaling cascades affected by this compound in bacteria.

Experimental Corner: A Closer Look at the Methodology

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted protocol.

Experimental Protocol: Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions to allow for bacterial growth. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Key Steps in the Broth Microdilution Assay:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound (or a comparator antibiotic) is prepared at a known concentration.

  • Serial Dilution: A series of twofold dilutions of the stock solution is made in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the bacterial strain to be tested is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) per milliliter.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Reading of Results: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare Bacterial Growth Medium prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results

Experimental workflow for MIC determination.

Conclusion and Future Directions

This compound demonstrates promising antibacterial activity against a range of bacterial strains, warranting further investigation as a potential lead compound for the development of new antimicrobial therapies. The comparative data presented here provides a valuable benchmark for its efficacy. Future research should focus on elucidating the specific mechanism of action of this compound and expanding the scope of its evaluation against a broader panel of multidrug-resistant pathogens. The detailed experimental protocols provided in this guide will facilitate the reproducibility and extension of these important findings.

References

The Neuroprotective Potential of Auraptenol: A Comparative Guide to Leading Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents has led to a surge of interest in naturally occurring compounds. Among these, auraptenol, a prenyloxycoumarin found in citrus fruits, has emerged as a promising candidate. This guide provides a comparative analysis of this compound's neuroprotective potential against other well-researched natural compounds: resveratrol, curcumin, epigallocatechin-3-gallate (EGCG), and quercetin. We present key experimental data, detailed methodologies, and an exploration of the underlying signaling pathways to offer a comprehensive resource for the scientific community.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of these natural compounds are often attributed to their potent antioxidant and anti-inflammatory properties. Below is a summary of their effects on key biomarkers of oxidative stress (Malondialdehyde - MDA) and inflammation (Tumor Necrosis Factor-alpha - TNF-α) in preclinical models of brain injury.

CompoundModelDoseTreatment DurationMDA ReductionTNF-α ReductionReference
This compound Traumatic Brain Injury (Rat)25 mg/kgSingle dose post-TBISignificant decrease vs. TBI groupSignificant decrease vs. TBI group[1][2]
Resveratrol Cerebral Ischemia (Rat)30 mg/kg7 days pre-ischemiaSignificant decrease vs. I/R group-[3]
Curcumin Traumatic Brain Injury (Rat)100 mg/kg5 days pre-TBI35.6% decrease vs. TBI groupSignificantly reduced vs. TBI group[4][5]
EGCG Cerebral Ischemia (Rat)50 mg/kg10 days pre-ischemiaSignificantly attenuated vs. ligation group-[6]
Quercetin Traumatic Brain Injury (Rat)50 mg/kg0.5, 12, & 24h post-TBISignificantly decreased vs. TBI groupSignificantly decreased vs. TBI group[7][8]

I/R: Ischemia/Reperfusion; TBI: Traumatic Brain Injury. Note: Direct comparison of percentage reduction is challenging due to variations in experimental models and reporting.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for the key assays cited in this guide.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This assay quantifies the level of lipid peroxidation in brain tissue by measuring the concentration of MDA, a secondary product of lipid oxidation.

Protocol:

  • Tissue Homogenization:

    • Excise brain tissue and immediately place it on ice.

    • Weigh the tissue and homogenize in 10 volumes of ice-cold lysis buffer (e.g., PBS with protease inhibitors). A Dounce homogenizer is recommended for thorough disruption.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Thiobarbituric Acid Reactive Substances (TBARS) Reaction:

    • To a microcentrifuge tube, add the tissue homogenate supernatant.

    • Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid or sulfuric acid) to the sample.

    • Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

    • Cool the samples on ice for 10 minutes to stop the reaction.

  • Quantification:

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to a 96-well plate.

    • Measure the absorbance of the MDA-TBA adduct at 532 nm using a microplate reader.

    • Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA. Results are typically expressed as nmol/mg of protein.

Tumor Necrosis Factor-alpha (TNF-α) ELISA

This enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of the pro-inflammatory cytokine TNF-α in brain tissue homogenates.

Protocol:

  • Sample Preparation (Brain Tissue Homogenate):

    • Homogenize brain tissue in a lysis buffer containing protease inhibitors, as described for the MDA assay.

    • Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant, which contains the soluble proteins, including TNF-α.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization.

  • ELISA Procedure (Sandwich ELISA):

    • Coat a 96-well microplate with a capture antibody specific for rat TNF-α and incubate overnight.

    • Wash the plate to remove any unbound antibody.

    • Block the wells with a blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific binding.

    • Add the prepared brain tissue homogenates and TNF-α standards to the wells and incubate.

    • Wash the plate to remove unbound proteins.

    • Add a detection antibody (biotin-conjugated anti-rat TNF-α) to the wells and incubate.

    • Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

    • Wash the plate again and add a substrate solution (e.g., TMB) to initiate a colorimetric reaction.

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the TNF-α concentration in the samples based on the standard curve. Results are typically expressed as pg/mg of protein.[9][10][11]

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound and the compared natural compounds are mediated through the modulation of complex intracellular signaling pathways. A common thread among these compounds is their ability to activate the Nrf2/ARE pathway, a master regulator of the antioxidant response, and to inhibit the pro-inflammatory NF-κB pathway.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective potential of a natural compound in a rodent model of brain injury.

experimental_workflow cluster_model Animal Model cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis animal_model Rodent Model of Brain Injury (e.g., TBI, Cerebral Ischemia) treatment Administration of Natural Compound animal_model->treatment behavioral Behavioral Tests treatment->behavioral biochemical Biochemical Assays (MDA, TNF-α) treatment->biochemical histological Histological Analysis treatment->histological data_analysis Statistical Analysis & Interpretation behavioral->data_analysis biochemical->data_analysis histological->data_analysis

Caption: A generalized experimental workflow for in vivo neuroprotection studies.

Key Neuroprotective Signaling Pathways

The diagram below illustrates the central role of the Nrf2/ARE and NF-κB signaling pathways in mediating the neuroprotective effects of the discussed natural compounds.

signaling_pathways cluster_stimulus Cellular Stress cluster_compounds Natural Compounds cluster_pathways Signaling Pathways cluster_outcome Cellular Response oxidative_stress Oxidative Stress nrf2 Nrf2 Activation oxidative_stress->nrf2 activates inflammation Inflammation nfkb NF-κB Inhibition inflammation->nfkb activates This compound This compound This compound->nrf2 This compound->nfkb resveratrol Resveratrol resveratrol->nrf2 resveratrol->nfkb curcumin Curcumin curcumin->nrf2 curcumin->nfkb egcg EGCG egcg->nrf2 egcg->nfkb quercetin Quercetin quercetin->nrf2 quercetin->nfkb neuroprotection Neuroprotection nrf2->neuroprotection promotes nfkb->neuroprotection contributes to

Caption: Modulation of Nrf2 and NF-κB pathways by natural compounds.

References

A Comparative Analysis of Synthetically Derived vs. Naturally Isolated Auraptenol Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Biological Activity of Auraptenol

The following tables summarize the quantitative data on the biological efficacy of this compound from published studies. The source of this compound (synthetic or natural) is often not explicitly stated in these studies; however, it is frequently isolated from natural sources for research purposes.

Table 1: In Vitro Anticancer Efficacy of this compound

Cell LineAssayParameterResultCitation
LNCaP (Human Prostate Carcinoma)CCK-8 Cell Viability AssayIC5025 µM[1]
PNT2 (Normal Prostate Epithelial)CCK-8 Cell Viability AssayIC50100 µM[1]
LNCaP (Human Prostate Carcinoma)AO/EB and Hoechst StainingApoptosis Induction32.5% apoptotic cells at 50 µM[1]

Table 2: In Vivo Antidepressant-like Efficacy of this compound in Mice

Behavioral TestParameterDoseResult
Forced Swimming TestReduction in Immobility Time0.4 mg/kg46.3%
Tail Suspension TestReduction in Immobility Time0.4 mg/kg44.7%
Factors Influencing Efficacy: Synthetic vs. Natural this compound

The primary determinant of this compound's efficacy is its purity and stereochemical configuration. The (S)-enantiomer is the naturally occurring and biologically active form.

  • Naturally Isolated this compound:

    • Advantages: The isolation process from natural sources, such as plants from the Rutaceae family, yields the biologically active (S)-enantiomer. The presence of other synergistic coumarins or phytochemicals in a crude or partially purified extract could potentially enhance its biological activity.

    • Disadvantages: The yield and purity can be variable depending on the plant source, geographical location, and extraction method. The purification process to achieve high purity can be complex and costly. There is a risk of co-eluting structurally similar but less active or inactive compounds.

  • Synthetically Derived this compound:

    • Advantages: Chemical synthesis offers a controlled and reproducible method to produce large quantities of this compound with high purity. The synthesis route can be designed to be stereoselective, ensuring the production of the desired (S)-enantiomer.

    • Disadvantages: The synthesis may involve the use of catalysts and reagents that could remain as impurities if not properly removed. Byproducts of the reaction could also be present in the final product and may have their own biological effects or interfere with the activity of this compound.

In principle, highly purified synthetic (S)-Auraptenol and highly purified naturally isolated (S)-Auraptenol should exhibit identical efficacy. However, for practical purposes in research and development, the choice between the two may depend on the required scale of production, cost-effectiveness, and the level of purity needed for a specific application.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the efficacy tables.

Synthesis of (S)-Auraptenol

A common synthetic route to (S)-Auraptenol starts from umbelliferone.

Step 1: O-Prenylation of Umbelliferone to Auraptene

  • Dissolve umbelliferone (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain crude auraptene, which can be purified by column chromatography.

Step 2: Asymmetric Dihydroxylation of Auraptene to (S)-Auraptenol

  • Prepare a 1:1 (v/v) solvent mixture of tert-butanol and water in a round-bottom flask.

  • Add AD-mix-α (1.4 g per 1 mmol of auraptene) to the solvent mixture and stir until the phases are clear and the mixture is a pale green-yellow.

  • Add methanesulfonamide (1.0 eq) and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add auraptene (1.0 eq) to the cooled reaction mixture.

  • Stir the reaction vigorously at 0 °C and monitor by TLC.

  • Upon completion, add sodium sulfite (1.5 g per 1 mmol of auraptene) and stir for 1 hour at room temperature.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-Auraptenol.

In Vitro Anticancer Activity Assays

a) Cell Viability Assay (CCK-8) [2][3][4][5][6]

  • Seed LNCaP or PNT2 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of this compound (or vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

b) Apoptosis Assessment by AO/EB and Hoechst Staining [7][8][9][10][11][12][13][14][15]

  • Seed cells in a suitable culture vessel (e.g., 24-well plate with coverslips).

  • Treat cells with this compound at the desired concentration and for the appropriate time.

  • For Acridine Orange/Ethidium Bromide (AO/EB) staining, wash the cells with Phosphate-Buffered Saline (PBS) and then incubate with a staining solution containing 100 µg/mL AO and 100 µg/mL EB for 5 minutes at room temperature.

  • For Hoechst 33342 staining, wash the cells with PBS and incubate with a staining solution containing 1-5 µg/mL Hoechst 33342 for 10-15 minutes at 37°C.

  • Wash the cells again with PBS to remove excess stain.

  • Immediately visualize the cells under a fluorescence microscope.

    • AO/EB: Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells appear orange with condensed chromatin, and necrotic cells have a uniformly orange/red nucleus.

    • Hoechst: Apoptotic cells will exhibit condensed and fragmented nuclei that are brightly stained, while normal cells will have uniformly stained, round nuclei.

  • Quantify the percentage of apoptotic cells by counting at least 200 cells per sample.

c) Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry [16][17][18][19]

  • Culture and treat cells with this compound as described for other assays.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

d) Measurement of Intracellular Reactive Oxygen Species (ROS) [20][21][22][23]

  • Culture and treat cells with this compound.

  • Wash the cells with PBS.

  • Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove the excess probe.

  • Harvest the cells and resuspend them in PBS.

  • Analyze the fluorescence intensity of dichlorofluorescein (DCF) by flow cytometry (Excitation: 488 nm, Emission: 525 nm). An increase in DCF fluorescence indicates an increase in intracellular ROS levels.

In Vivo Antidepressant-like Activity Assays

a) Forced Swimming Test (FST) [24][25][26][27][28]

  • Use male mice (e.g., C57BL/6).

  • Individually place each mouse in a transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, from which it cannot escape.

  • The test duration is typically 6 minutes.

  • Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

  • Administer this compound (e.g., intraperitoneally) at various doses (e.g., 0.05-0.4 mg/kg) or a vehicle control 30-60 minutes before the test.

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

b) Tail Suspension Test (TST) [29][30][31][32][33]

  • Individually suspend each mouse by its tail from a horizontal bar (e.g., 50 cm above the floor) using adhesive tape placed approximately 1 cm from the tip of the tail.

  • The total duration of the test is 6 minutes.

  • Record the total time the mouse remains immobile. Immobility is defined as hanging passively and being completely motionless.

  • Administer this compound or vehicle control as described for the FST.

  • A reduction in the total immobility time suggests an antidepressant-like effect.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Auraptenol_Anticancer_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK_p38 JNK/p38 MAPK Signaling Pathway This compound->JNK_p38 Inhibition ROS->JNK_p38 Activation Bax ↑ Bax JNK_p38->Bax Bcl2 ↓ Bcl-2 JNK_p38->Bcl2 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Experimental_Workflow_Anticancer cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Culture (e.g., LNCaP) Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability Apoptosis_Staining Apoptosis Staining (AO/EB, Hoechst) Treatment->Apoptosis_Staining Apoptosis_FCM Apoptosis Analysis (Annexin V/PI FCM) Treatment->Apoptosis_FCM ROS_Detection ROS Detection (DCFH-DA FCM) Treatment->ROS_Detection Western_Blot Protein Analysis (Western Blot) Treatment->Western_Blot

Logical_Comparison Pure_this compound Pure (S)-Auraptenol Natural Naturally Isolated This compound Pure_this compound->Natural Synthetic Synthetically Derived This compound Pure_this compound->Synthetic Purity_Natural Purity & Yield (Variable) Natural->Purity_Natural Impurities_Natural Potential Impurities: - Co-eluting natural products Natural->Impurities_Natural Purity_Synthetic Purity & Yield (Controlled, High) Synthetic->Purity_Synthetic Impurities_Synthetic Potential Impurities: - Reagents, Catalysts - Byproducts Synthetic->Impurities_Synthetic Efficacy Biological Efficacy Purity_Natural->Efficacy Impurities_Natural->Efficacy Purity_Synthetic->Efficacy Impurities_Synthetic->Efficacy

References

Head-to-head comparison of Auraptenol's potency with established chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic potency of Auraptenol, a naturally occurring coumarin, against established chemotherapeutic agents. The comparison focuses on in vitro data, primarily within human prostate carcinoma cell lines, to offer a relevant perspective for researchers in oncology and drug development. It is critical to note that the primary study detailing this compound's potency is accompanied by an "Expression of Concern" from the publishing journal, advising that the data may be unreliable.[1][2]

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for gauging a compound's potency in inhibiting a biological process, such as cell proliferation, by 50%.[3] The table below summarizes the reported IC50 values for this compound and two standard chemotherapeutic drugs, Cisplatin and Doxorubicin, in the LNCaP human prostate cancer cell line.

CompoundCell LineIC50 Value (µM)NotesSource(s)
This compound LNCaP (Prostate Carcinoma)25 µMData subject to an Expression of Concern.[4][5]
PNT2 (Normal Prostate)100 µMSuggests potential selectivity for cancer cells.[4][5]
Cisplatin LNCaP (Prostate Carcinoma)31.52 µM[6]
Doxorubicin LNCaP (Prostate Carcinoma)0.169 - 0.25 µM[7][8][9]

Note on this compound Data Reliability: The editors of the journal JBUON issued an "Expression of Concern" for the study reporting the IC50 value of this compound.[1] The notice states that after publication, the data was flagged as "possibly unreliable," and the authors did not provide raw data for verification upon request.[1] Therefore, the potency data for this compound should be interpreted with significant caution.

Based on this available data, this compound's reported potency in LNCaP cells (IC50 of 25 µM) is comparable to that of Cisplatin (IC50 of 31.52 µM).[4][5][6] However, this compound appears to be substantially less potent than Doxorubicin, which demonstrates efficacy at nanomolar concentrations (IC50 of 0.169 - 0.25 µM) in the same cell line.[7][8][9] The data also suggests a four-fold selectivity of this compound for cancer cells over normal prostate epithelial cells, a favorable characteristic for a potential anticancer drug.[4][5]

Signaling Pathway Analysis

This compound is reported to exert its anticancer effects by inducing programmed cell death (apoptosis) and increasing the production of reactive oxygen species (ROS).[4] Mechanistically, it has been shown to block the JNK/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human prostate cancer cells.[4][5] This pathway is a critical regulator of cellular responses to stress, and its activation is often involved in apoptosis.[10]

Auraptenol_Signaling_Pathway cluster_cell Cancer Cell This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS induces JNK_p38 JNK / p38 MAPK Pathway This compound->JNK_p38 blocks ROS->JNK_p38 activates Apoptosis Apoptosis JNK_p38->Apoptosis promotes

Caption: this compound's proposed mechanism of action in prostate cancer cells.

Experimental Protocols

The following is a representative methodology for determining the cytotoxic effects of a compound, based on the protocol used for this compound evaluation.[4]

Protocol: CCK8 Cell Viability Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cells.

  • Materials:

    • LNCaP human prostate carcinoma cells

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • 96-well cell culture plates

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Cell Counting Kit-8 (CCK8) solution

    • Microplate reader

  • Methodology:

    • Cell Seeding: LNCaP cells are harvested and seeded into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0, 5, 10, 25, 50, 100 µM). A vehicle control (medium with DMSO) is also included.

    • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions as above.

    • Viability Assessment: Following the incubation period, 10 µL of CCK8 solution is added to each well. The plates are then incubated for an additional 1-4 hours at 37°C.

    • Data Acquisition: The absorbance (optical density) is measured at 450 nm using a microplate reader.

    • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The logical flow for conducting a comparative cytotoxicity study is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis start Cell Culture (e.g., LNCaP) seed Seed Cells in 96-Well Plates start->seed treat Add Test Compounds (this compound, Cisplatin, etc.) at various concentrations seed->treat incubate Incubate for 48-72 hours treat->incubate add_reagent Add Viability Reagent (e.g., CCK8/MTT) incubate->add_reagent read_plate Measure Absorbance add_reagent->read_plate analyze Calculate % Viability & Determine IC50 Values read_plate->analyze compare Compare Potency analyze->compare

References

Safety Operating Guide

Navigating the Safe Disposal of Auraptenol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Auraptenol, a coumarin compound, requires careful consideration for its disposal due to its potential environmental and health hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of this compound. While specific data for this compound is limited, related compounds exhibit properties that necessitate caution. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves

  • Safety glasses with side-shields or goggles[2]

  • A lab coat

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste in a laboratory setting. This procedure is a general guideline and must be adapted to comply with all applicable local, state, and federal regulations.

  • Decontamination of Labware:

    • All labware (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.

    • Rinse the contaminated labware with a suitable solvent, such as ethanol or acetone, to remove any residual this compound.

    • Collect the solvent rinsate as hazardous waste in a designated, properly labeled waste container.[3] Do not dispose of the rinsate down the drain.[2]

    • After the initial solvent rinse, the labware can typically be washed with soap and water.

  • Collection of Solid and Liquid Waste:

    • Solid Waste: Collect any solid this compound waste, including contaminated absorbent materials or personal protective equipment (e.g., gloves), in a clearly labeled, sealed container designated for solid chemical waste.[2]

    • Liquid Waste: Collect all liquid waste containing this compound, including the solvent rinsate from decontamination, in a compatible, sealed, and clearly labeled hazardous waste container.[3] Ensure the container material is compatible with the solvent used.

  • Waste Storage:

    • Store the hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should be under the control of authorized personnel.

  • Disposal:

    • Dispose of the collected hazardous waste through your institution's authorized hazardous waste disposal program.[1] Do not attempt to dispose of this compound waste in the regular trash or down the sanitary sewer.

    • Ensure that the waste containers are properly labeled with the contents, hazards, and accumulation start date as required by regulations.

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed properly to ensure no residual chemical poses a threat.

  • Triple Rinsing:

    • Thoroughly empty the container of all contents.[3]

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol, acetone).[4]

    • Collect the rinsate as hazardous waste.[3][4]

  • Container Disposal:

    • After triple rinsing, obliterate or remove the original label.[3]

    • Dispose of the rinsed and dried container in accordance with your institution's guidelines for non-hazardous laboratory waste or recycling.[3]

Quantitative Data Summary

PropertyValueReference
Oral LD50 (Rat)3,666 mg/kg[1]
Dermal LD50> 5,000 mg/kg[1]
Inhalation 4-hour LC50 (Rat)> 2.59 mg/l[1]
Aquatic ToxicityVery toxic to aquatic life with long lasting effects[1]

This data highlights the compound's potential toxicity, particularly to aquatic ecosystems, reinforcing the importance of preventing its release into the environment.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_start Start: this compound Use cluster_waste_generation Waste Generation cluster_procedure Disposal Procedure cluster_final_disposal Final Disposal start Use of this compound in Experiment solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste empty_container Empty this compound Container start->empty_container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse hazardous_waste Dispose via Authorized Hazardous Waste Program collect_solid->hazardous_waste collect_liquid->hazardous_waste triple_rinse->collect_liquid Collect Rinsate non_hazardous_waste Dispose of Rinsed Container as Non-Hazardous Waste triple_rinse->non_hazardous_waste

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific safety guidelines and a current Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Personal protective equipment for handling Auraptenol

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical line of defense against potential exposure to Auraptenol. The following table summarizes the recommended PPE for various handling scenarios.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves (single pair) - Lab coat - Safety glasses with side shields
Weighing and Aliquoting (Dry Powder) - Nitrile gloves (double pair) - Disposable gown - Safety goggles - N95 or higher respirator (if not handled in a ventilated enclosure)
Solution Preparation and Handling - Nitrile gloves (double pair) - Disposable gown - Safety goggles or a face shield worn with safety glasses
Spill Cleanup - Nitrile gloves (double pair, heavy-duty) - Disposable gown or coveralls - Safety goggles and a face shield - Appropriate respirator (N95 or higher)
Waste Disposal - Nitrile gloves (double pair) - Disposable gown - Safety glasses with side shields

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is crucial for minimizing the risk of contamination and exposure.

  • Preparation and Pre-Handling Check:

    • Ensure the work area, preferably a chemical fume hood or a designated containment area, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

    • Review the Safety Data Sheet (SDS) for this compound, if available, or this guide.

  • Donning PPE:

    • Put on a disposable gown, ensuring complete coverage.

    • Don an N95 respirator or higher, if required.

    • Wear safety goggles.

    • Put on the inner pair of nitrile gloves.

    • Put on the outer pair of nitrile gloves, ensuring they overlap the cuffs of the gown.

  • Handling this compound:

    • When handling the powdered form, perform all manipulations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

    • Use dedicated spatulas and weighing papers.

    • For solution preparation, slowly add the powder to the solvent to avoid splashing.

    • Clearly label all containers with the chemical name, concentration, date, and hazard information.

  • Post-Handling:

    • Wipe down the work surface with an appropriate decontaminating solution.

    • Dispose of all contaminated disposables in a designated hazardous waste container.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them.

    • Remove the gown, turning it inside out as you do so.

    • Remove safety goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Chemical Waste:

    • Unused or expired this compound powder and any prepared solutions should be disposed of as hazardous chemical waste.

    • Collect this waste in a clearly labeled, sealed, and non-reactive container.

    • Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not pour this compound waste down the drain.[1][2]

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and paper towels, must be considered contaminated.[2]

    • Place these materials in a designated, sealed hazardous waste bag or container.[3]

    • Do not mix this waste with regular laboratory trash.

  • Sharps:

    • Needles and syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.[2]

Visual Safety Workflows

The following diagrams illustrate the key workflows for handling this compound safely.

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling this compound cluster_cleanup Post-Handling & Disposal Prep_Area 1. Prepare Work Area Check_PPE 2. Verify PPE Availability Prep_Area->Check_PPE Spill_Kit 3. Ensure Spill Kit is Ready Check_PPE->Spill_Kit Don_Gown 4. Don Gown Spill_Kit->Don_Gown Don_Respirator 5. Don Respirator (if needed) Don_Gown->Don_Respirator Don_Goggles 6. Don Goggles Don_Respirator->Don_Goggles Don_Gloves 7. Don Double Gloves Don_Goggles->Don_Gloves Handle_Powder 8. Weigh/Aliquot in Hood Don_Gloves->Handle_Powder Prepare_Solution 9. Prepare Solution Handle_Powder->Prepare_Solution Label_Containers 10. Label Containers Prepare_Solution->Label_Containers Decontaminate 11. Decontaminate Work Area Label_Containers->Decontaminate Dispose_Waste 12. Dispose of Contaminated Items Decontaminate->Dispose_Waste Doff_PPE 13. Doff PPE Dispose_Waste->Doff_PPE Wash_Hands 14. Wash Hands Doff_PPE->Wash_Hands

Caption: Safe handling workflow for this compound.

Emergency_Response_Workflow cluster_spill Spill Response cluster_exposure Personal Exposure Response Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues & Supervisor Evacuate->Alert Don_PPE 3. Don Appropriate PPE Alert->Don_PPE Contain 4. Contain the Spill Don_PPE->Contain Clean 5. Clean Up with Absorbent Contain->Clean Decontaminate 6. Decontaminate the Area Clean->Decontaminate Dispose 7. Dispose of Waste Decontaminate->Dispose Remove_Clothing 1. Remove Contaminated Clothing Wash_Skin 2. Wash Skin with Soap & Water Remove_Clothing->Wash_Skin Flush_Eyes 3. Flush Eyes for 15 mins (if applicable) Remove_Clothing->Flush_Eyes Seek_Medical 4. Seek Immediate Medical Attention Wash_Skin->Seek_Medical Flush_Eyes->Seek_Medical Report 5. Report the Incident Seek_Medical->Report Spill Spill Occurs Spill->Evacuate Exposure Exposure Occurs Exposure->Remove_Clothing

Caption: Emergency response for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auraptenol
Reactant of Route 2
Auraptenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.